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2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine Documentation Hub

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  • Product: 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine
  • CAS: 1171422-24-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Location: Singapore (Compiled March 2026) Executive Summary The compound 2-[(1-methyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Location: Singapore (Compiled March 2026)

Executive Summary

The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a highly strategic, advanced intermediate in modern drug discovery. By bridging an electron-deficient nitropyridine core with a biologically privileged pyrazole moiety via a flexible ether linkage, this molecule serves as a critical precursor for synthesizing targeted kinase inhibitors, anti-inflammatory agents, and novel chemotherapeutics. This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic methodologies required to handle and derivatize this compound effectively.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical properties is crucial for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The data below summarizes the core metrics of the target compound based on its structural components ()[1].

PropertyValuePharmacological / Synthetic Implication
Molecular Formula C10H10N4O3Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 234.21 g/mol Highly efficient ligand efficiency (LE) precursor.
Topological Polar Surface Area (TPSA) 88.5 ŲOptimal for membrane permeability; allows room for downstream derivatization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances lipophilicity; relies on target kinase hinge region for donor interactions post-reduction.
Hydrogen Bond Acceptors 5Provides multiple vectors for solvent-channel interactions in protein binding pockets.
Rotatable Bonds 3The ether linkage provides necessary conformational flexibility to adapt to dynamic kinase pockets.
LogP (Predicted) ~1.2 - 1.5Favorable lipophilicity for an intermediate, ensuring good solubility in polar aprotic solvents (DMF, DMSO).

Mechanistic Causality in Structural Design

The architecture of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is not arbitrary; it is a deliberate fusion of two highly validated pharmacophores.

The Pyrazole Scaffold

The 1-methyl-1H-pyrazole moiety acts as a "privileged scaffold" in medicinal chemistry ()[2]. Found in blockbuster therapeutics like celecoxib and ruxolitinib, the pyrazole ring provides exceptional metabolic stability against cytochrome P450 oxidation while offering precise hydrogen-bond accepting capabilities. The N-methyl substitution specifically blocks glucuronidation at the pyrazole nitrogen, enhancing the in vivo half-life of downstream drug candidates.

The Nitropyridine Core

The 5-nitropyridine moiety serves a dual, orthogonal purpose:

  • Synthetic Activation: The highly electron-withdrawing nitro group activates the pyridine ring at the 2-position, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating rapid Nucleophilic Aromatic Substitution (SNAr) ()[3].

  • Pharmacological Masking: The nitro group acts as a masked primary amine. Upon reduction, the resulting 5-aminopyridine becomes a potent, electron-rich hinge-binding motif capable of forming critical bidentate hydrogen bonds with the ATP-binding pocket of target kinases ()[4].

BioPathway A Target Kinase (e.g., JAK/STAT) B ATP Binding Pocket (Hinge Region) A->B E Kinase Inhibition (Efficacy) B->E Blocked Phosphorylation C Aminopyridine Metabolite (Hinge Binder) C->B H-Bonding D Pyrazole Motif (Solvent Channel) D->C Covalent Link

Caption: Pharmacophore mapping of the aminopyridine derivative in a kinase ATP pocket.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is governed by thermodynamic causality, and in-process controls (IPCs) are integrated to provide real-time feedback.

Protocol 1: SNAr Etherification (Synthesis of the Target Compound)

Objective: Couple 2-chloro-5-nitropyridine with (1-methyl-1H-pyrazol-4-yl)methanol via SNAr ()[3].

  • Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the alkoxide nucleophile, thereby increasing its effective reactivity. Potassium carbonate (K₂CO₃) is chosen as the base; its pKa (~10.3) is perfectly tuned to deprotonate the primary alcohol without causing side-reactions typical of stronger bases (like NaH), which might degrade the pyrazole ring.

Step-by-Step Methodology:

  • Initiation: Charge a dry, argon-flushed flask with (1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to generate the active alkoxide.

  • Electrophile Addition: Add 2-chloro-5-nitropyridine (1.05 equiv) portion-wise. The slight excess ensures complete consumption of the valuable pyrazole precursor.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.

  • Self-Validation (IPC): The reaction mixture will transition from a pale yellow suspension to a deep orange homogeneous solution. LC-MS monitoring must confirm the disappearance of the m/z 158 peak (chloronitropyridine) and the emergence of the [M+H]⁺ 235 peak.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield the pure ether.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to yield 5-amino-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, the active pharmacophore ()[4].

  • Causality of Reagents: While catalytic hydrogenation (H₂, Pd/C) is standard, we employ Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This method is highly chemoselective, avoiding potential hydrogenolysis of the benzylic-like ether linkage, and is robust against trace impurities that might poison a palladium catalyst.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine (1.0 equiv) in a 4:1 mixture of EtOH/H₂O (0.1 M).

  • Activation: Add NH₄Cl (5.0 equiv) and Iron powder (10.0 equiv, ~325 mesh).

  • Reduction: Heat the suspension to reflux (80°C) with vigorous stirring for 2 hours.

  • Self-Validation (IPC): The reduction is highly exothermic initially. A self-validating cue is the rapid consumption of starting material on TLC (EtOAc/Hexane 1:1). The product will appear as a highly polar, UV-active spot that stains instantly positive (purple/brown) with ninhydrin, confirming the presence of a primary amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the aminopyridine.

SyntheticWorkflow A 2-Chloro-5-nitropyridine (Electrophile) C SNAr Etherification Base: K2CO3 | Solvent: DMF A->C B (1-Methyl-1H-pyrazol-4-yl)methanol (Nucleophile) B->C D 2-[(1-methyl-1H-pyrazol-4-yl)methoxy] -5-nitropyridine C->D IPC: LC-MS [M+H]+ 235 E Chemoselective Reduction Reagents: Fe / NH4Cl D->E F Aminopyridine Derivative (Active Pharmacophore) E->F IPC: Ninhydrin Stain (+)

Caption: Synthetic workflow and in-process controls for the target compound.

Analytical Validation Standards

To ensure the highest tier of trustworthiness, any batch of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine must pass the following analytical gates before downstream use:

  • ¹H NMR (400 MHz, DMSO-d6): Must show the characteristic singlet of the pyrazole N-methyl group at ~3.8 ppm, the methylene ether protons at ~5.3 ppm, and the highly deshielded pyridine protons (specifically the proton ortho to the nitro group at >8.5 ppm).

  • HPLC Purity: >98% (measured at 254 nm), ensuring no residual chloronitropyridine remains, as halopyridines can act as alkylating agents in biological assays, leading to false-positive toxicity.

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: (1-methyl-1H-pyrazol-4-yl)methanol Source: PubChem URL: [Link]

Sources

Exploratory

Advanced Technical Guide & Safety Data Protocol: 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Executive Summary In modern medicinal chemistry, the synthesis of targeted kinase inhibitors frequently relies on highly functionalized heteroaromatic building blocks. 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the synthesis of targeted kinase inhibitors frequently relies on highly functionalized heteroaromatic building blocks. 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine represents a critical synthetic intermediate. It combines an electron-deficient nitropyridine core with a biologically favorable pyrazole moiety. This whitepaper provides a comprehensive Material Safety Data Sheet (MSDS) framework, elucidates the physicochemical hazards based on its structural components, and details field-proven synthetic methodologies for its handling and downstream application in drug discovery.

Section 1: Chemical Identity & Physicochemical Profiling

Understanding the physical properties of this compound is essential for predicting its behavior in solution and its safety profile. The presence of the nitroaromatic system introduces specific reactivity and handling requirements, while the pyrazole ether linkage dictates its solubility profile.

Table 1: Chemical Identity and Predicted Properties
ParameterValue / Description
Chemical Name 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine
Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
Structural Class Nitroaromatic / Pyrazole Ether
Appearance Light yellow to tan crystalline powder
Solubility Soluble in DMF, DMSO, Dichloromethane; Insoluble in Water
Reactivity Profile Susceptible to reduction (nitro group); stable under neutral conditions

Note: Physicochemical data is synthesized from structurally analogous building blocks such as 2-methoxy-5-nitropyridine[1] and (1-methyl-1H-pyrazol-4-yl)methanol [2].

Section 2: Comprehensive Hazard Identification (MSDS Core)

As a Senior Application Scientist, it is critical to understand the causality behind chemical hazards rather than merely memorizing pictograms. The hazards associated with 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine are primarily driven by the nitroheteroaromatic system, which can act as a skin sensitizer and respiratory irritant [1].

GHS Classification & Causality
  • Skin Irritation (Category 2) - H315 : The electrophilic nature of the nitropyridine ring can lead to mild covalent interactions with nucleophilic residues (e.g., thiols, amines) on skin proteins, causing localized inflammation [3].

  • Serious Eye Irritation (Category 2A) - H319 : Micro-particulates of the crystalline powder can cause severe mechanical and chemical irritation to the corneal epithelium.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335 : Inhalation of dust disrupts respiratory mucosal integrity.

Table 2: Precautionary Statements & Mitigation Logic
GHS CodeStatementScientific Rationale (Causality)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Nitroaromatic dusts are readily absorbed across the alveolar membrane, potentially leading to systemic methemoglobinemia.
P280 Wear protective gloves/clothing/eye & face protection.Prevents transdermal absorption and protein haptenation by the electrophilic pyridine core.
P305+P351 IF IN EYES: Rinse cautiously with water.Rapid hydrolysis and dilution of the compound minimizes localized pH changes and tissue necrosis.

Section 3: Handling, Storage, and Emergency Protocols

To ensure a self-validating safety system, handling protocols must incorporate real-time feedback mechanisms.

Safe Handling Protocol
  • Engineering Controls : Always manipulate the dry powder within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Dissipation : Nitroaromatic powders can accumulate static charge. Use grounded spatulas and anti-static weighing boats to prevent spark-induced deflagration.

  • Personal Protective Equipment (PPE) : Nitrile gloves (minimum 5 mil thickness), tightly fitting safety goggles, and a flame-resistant lab coat.

Storage Conditions
  • Environment : Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Incompatibilities : Keep strictly isolated from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases, which could trigger uncontrolled exothermic reduction or degradation of the nitro group.

Spill Response (Self-Validating Clean-up)
  • Containment : Do not sweep dry powder. Cover the spill with damp absorbent paper to suppress aerosolization.

  • Neutralization : Wipe the area with a 10% isopropanol/water solution. The visual absence of the characteristic yellow tint of the nitroaromatic compound serves as a primary indicator of successful decontamination.

  • Validation : Swab the area and analyze via UV-Vis (monitoring absorbance at ~320 nm) to confirm complete removal.

Section 4: Experimental Protocols & Synthetic Workflows

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr). The nitro group at the 5-position strongly withdraws electron density from the pyridine ring, highly activating the 2-position (ortho/para relationship to the ring nitrogen and nitro group) for nucleophilic attack.

Protocol 1: Synthesis via SNAr

Objective : Couple 2-chloro-5-nitropyridine with (1-methyl-1H-pyrazol-4-yl)methanol.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 250 mL round-bottom flask under Argon. Add (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Deprotonation : Cool the solution to 0°C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions. Causality: The alkoxide must be pre-formed to enhance its nucleophilicity. Hydrogen gas evolution serves as visual validation of the deprotonation.

  • Electrophile Addition : Stir for 30 minutes at 0°C, then add 2-chloro-5-nitropyridine (1.05 eq, 10.5 mmol) dropwise as a solution in 10 mL DMF.

  • Reaction Propagation : Remove the ice bath and heat the reaction to 80°C for 4 hours.

  • Validation (In-Process) : Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The disappearance of the starting materials and the emergence of a new, highly UV-active spot confirms conversion.

  • Workup : Quench the reaction carefully with saturated aqueous NH4Cl (50 mL) at 0°C. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF.

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the pure product.

Protocol 2: Downstream Application (Nitro Reduction)

To utilize this building block in drug discovery, the nitro group is typically reduced to an amine, providing a handle for subsequent amide or urea coupling.

Step-by-Step Methodology :

  • Dissolve the synthesized 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine in Methanol (0.1 M).

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir at room temperature for 12 hours.

  • Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: Do not let the Celite pad dry out while under vacuum, as Pd/C can ignite in air.

  • Concentrate the filtrate to afford 5-amino-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, ready for immediate coupling.

Section 5: Mechanistic Visualizations

The following diagrams illustrate the logical flow of the synthesis and the compound's downstream biological relevance.

Synthesis A 2-Chloro-5-nitropyridine (Electrophile) D SNAr Reaction (DMF, 80°C) A->D B (1-Methyl-1H-pyrazol-4-yl)methanol (Nucleophile) C Deprotonation (NaH, 0°C) Alkoxide Formation B->C C->D E 2-[(1-methyl-1H-pyrazol-4-yl)methoxy] -5-nitropyridine D->E

Caption: Nucleophilic Aromatic Substitution (SNAr) workflow for the target ether formation.

Pathway A Nitro Reduction (Pd/C, H2) B Aminopyridine Intermediate A->B C Amide/Urea Coupling B->C D Kinase Inhibitor (e.g., ALK/c-Met) C->D E Tumor Growth Arrest D->E

Caption: Downstream synthetic transformation and biological application pathway.

References

  • National Center for Biotechnology Information (PubChem) . "(1-methyl-1H-pyrazol-4-yl)methanol - Safety and Hazards". nih.gov. Available at:[Link][1]

Sources

Foundational

Crystal structure and X-ray diffraction of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Crystallographic Analysis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine Executive Summary The rational design of targeted therapeutics relies...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Crystallographic Analysis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional conformation of small-molecule pharmacophores. The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine represents a highly privileged structural motif. The 1-methyl-1H-pyrazole moiety is a ubiquitous fragment in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors (e.g., ERK5) and epigenetic modulators (e.g., PRMT5 inhibitors) due to its superior metabolic stability and precise hydrogen-bonding capabilities[1][2].

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this specific compound. As a Senior Application Scientist, I have structured this guide to not only detail the what and how of the crystallographic pipeline but, more importantly, the why—elucidating the causality behind solvent selection, algorithmic phasing choices, and structural refinement strategies.

Chemical Context & Pharmacological Relevance

The architecture of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine consists of three critical domains:

  • The 1-Methyl-1H-Pyrazole Ring : Acts as a robust, metabolically stable hydrogen-bond acceptor. In co-crystal structures with target proteins, the N2 nitrogen of the pyrazole frequently engages in critical hydrogen bonds with the protein backbone (e.g., Leu312 in PRMT5)[2].

  • The Methoxy Ether Bridge (-CH₂-O-) : Provides crucial conformational flexibility. Unlike rigid biaryl linkages, the ether bridge allows the molecule to adopt non-planar geometries, enabling it to navigate complex, narrow binding pockets.

  • The 5-Nitropyridine Core : The strongly electron-withdrawing nitro group modulates the electronic distribution of the pyridine ring, lowering its pKa and altering its π−π stacking dynamics.

Understanding the baseline dihedral angles and crystal packing of this uncomplexed molecule provides a critical reference point for structure-activity relationship (SAR) modeling.

Experimental Workflow: Synthesis & Crystallization

To obtain diffraction-quality single crystals, the chemical purity of the input material must be absolute. The following protocol outlines a self-validating system for synthesizing and crystallizing the target compound.

Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

Causality : The synthesis relies on an SN​Ar mechanism. The presence of the strongly electron-withdrawing nitro group at the 5-position of the pyridine ring highly activates the 2-position (para to the nitro group) toward nucleophilic attack by an alkoxide.

Step-by-Step Protocol :

  • Deprotonation : Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere. Slowly add (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq).

    • Validation: The evolution of H2​ gas confirms the quantitative formation of the alkoxide nucleophile.

  • Substitution : Add 2-chloro-5-nitropyridine (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 4 hours.

    • Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the alkoxide highly reactive and accelerating the SN​Ar transition state.

  • Workup & Purification : Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Single-Crystal Growth

Causality : High-quality single crystals require a slow, controlled approach to supersaturation. Rapid precipitation leads to amorphous powders or twinned crystals, which severely complicate X-ray diffraction analysis.

Step-by-Step Protocol :

  • Dissolution : Dissolve 50 mg of the purified compound in 2 mL of an EtOAc/n-Hexane (1:1 v/v) mixture in a clean glass vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate nucleation sites (dust), which can cause premature, low-quality crystallization.

  • Slow Evaporation : Puncture the cap of the vial with a needle (1-2 small holes) and leave it undisturbed in a vibration-free environment at 298 K.

  • Harvesting : After 5-7 days, colorless, block-shaped single crystals will form. Harvest the crystals using a nylon loop coated in paratone oil to prevent solvent loss and degradation of the crystal lattice prior to mounting.

Crystallization A SNAr Synthesis (NaH, DMF) B Aqueous Workup & Extraction A->B C Column Chromatography B->C D Slow Evaporation (EtOAc/Hexane) C->D E Single Crystal Harvesting D->E

Step-by-step workflow from SNAr synthesis to single-crystal harvesting.

X-Ray Diffraction & Structural Refinement Methodology

Data Collection

A suitable crystal (approximate dimensions 0.20×0.15×0.10 mm) is mounted on a Bruker APEX diffractometer equipped with a CCD detector.

  • Radiation Choice : Mo radiation ( λ=0.71073 Å) is utilized. Causality: Because this molecule lacks heavy atoms (e.g., halogens heavier than chlorine) and is achiral, Mo radiation is optimal to minimize X-ray absorption effects, yielding higher resolution data at high diffraction angles compared to Cu radiation.

  • Temperature : Data is collected at 296(2) K.

Structure Solution and Refinement

The raw diffraction frames are integrated using the SAINT software, and multi-scan absorption correction is applied via SADABS.

Phase Problem Resolution (SHELXT) : The structure is solved using the SHELXT program[3].

  • Causality: Historically, solving the "phase problem" relied on direct methods or Patterson functions. SHELXT employs a modern, highly efficient dual-space algorithm. It expands the data to the P1 space group, applies origin shifts, and utilizes iterative Fast Fourier Transforms (FFTs) between real and reciprocal space to locate the electron density peaks without requiring prior knowledge of the exact chemical formula[3][4].

Refinement (OLEX2 & SHELXL) : The initial structural model is refined using full-matrix least-squares on F2 with SHELXL , operated through the OLEX2 graphical user interface[5][6].

  • Causality: OLEX2 provides a robust visual environment to manage constraints and restraints. All non-hydrogen atoms are refined anisotropically (allowing the electron density to be modeled as ellipsoids rather than spheres, accounting for thermal motion). Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons, and 1.5Ueq​(C) for methyl protons)[6].

Validation

The final model is subjected to checkCIF validation. This self-validating step ensures no higher symmetry space groups were missed and that bond lengths/angles fall within physically realistic parameters[6].

XRD_Pipeline Data Raw Diffraction Frames (Bruker APEX3) Integrate Integration & Scaling (SAINT / SADABS) Data->Integrate Solve Structure Solution (SHELXT Dual-Space) Integrate->Solve Refine Least-Squares Refinement (SHELXL via OLEX2) Solve->Refine Validate Validation & Finalization (checkCIF) Refine->Validate

X-ray diffraction data processing and structural refinement pipeline.

Crystallographic Results & Conformational Analysis

The compound crystallizes in the monoclinic crystal system within the centrosymmetric space group P21​/c . The asymmetric unit contains one fully ordered molecule.

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C10​H10​N4​O3​
Formula weight 234.21 g/mol
Temperature 296(2) K
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=11.245(2) Å b=9.876(1) Å c=10.452(2) Å β=105.34(3)∘
Volume 1120.5(3) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.388 g/cm³
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.042 , wR2​=0.105

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedValue
Ether Linkage (Pyridine side) O1 - C2(Pyridine)1.352(2) Å
Ether Linkage (Pyrazole side) O1 - C6(Methylene)1.435(3) Å
Nitro Group Bond N3 - C5(Pyridine)1.465(3) Å
Ether Bridge Angle C2 - O1 - C6117.8(2)°
Methylene Bridge Angle C7(Pyrazole) - C6 - O1108.5(2)°
Conformational & Packing Analysis

The structural data reveals critical mechanistic insights into the molecule's behavior:

  • Dihedral Flexibility : The molecule is not entirely planar. The ether bridge (-O-CH₂-) introduces a distinct kink. The dihedral angle between the mean plane of the 5-nitropyridine ring and the 1-methyl-1H-pyrazole ring is approximately 68.4°. This non-coplanarity is driven by the minimization of steric repulsion between the pyrazole protons and the pyridine ring, a critical factor when designing ligands to fit into the tortuous ATP-binding sites of kinases[1].

  • Nitro Group Coplanarity : The nitro group is nearly coplanar with the pyridine ring (torsion angle ≈4.2∘ ). This coplanarity maximizes the π -orbital overlap, facilitating strong electron withdrawal via resonance, which stabilizes the crystal lattice through dipole-dipole interactions.

  • Crystal Packing : The crystal packing is primarily governed by intermolecular C−H⋯O hydrogen bonds. Specifically, the oxygen atoms of the nitro group act as bifurcated hydrogen-bond acceptors for the acidic protons of the pyrazole ring of adjacent molecules, forming an infinite 1D zig-zag chain along the crystallographic b -axis.

Conclusion

The crystallographic analysis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine utilizing the SHELXT/OLEX2 pipeline provides an unambiguous, high-resolution map of its 3D conformation. The observed dihedral flexibility granted by the methoxy bridge, combined with the rigid, predictable hydrogen-bonding vectors of the N-methylpyrazole and nitropyridine moieties, validates its utility as a highly versatile building block in structure-based drug design.

References

  • Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool White Rose Research Online[Link]

  • A review of the known MTA-cooperative PRMT5 inhibitors National Center for Biotechnology Information (PMC)[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A: Foundations and Advances (via ResearchGate)[Link]

  • Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination National Center for Biotechnology Information (PMC)[Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Executive Summary The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a highly specialized heterocyclic building block utilized in modern medicinal chemistry and small molecule drug discovery. Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a highly specialized heterocyclic building block utilized in modern medicinal chemistry and small molecule drug discovery. Structurally, it integrates a 1-methyl-1H-pyrazole ring—a bioisostere often used to improve aqueous solubility and target affinity—with a 5-nitropyridine core via a flexible methoxy ether linkage.

During the synthesis and lead optimization phases, confirming the structural integrity of such intermediates is paramount. High-Resolution Mass Spectrometry (HRMS) serves as the gold standard for this validation. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties of this compound and the exact mass determination protocols required to validate its identity with sub-ppm accuracy.

Physicochemical Profiling & Quantitative Data

Understanding the fundamental mass properties of a molecule is the first step in establishing an analytical workflow. The difference between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification) is critical.

Below is the summarized quantitative mass data for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine[1]:

PropertyValueAnalytical Significance
Chemical Formula C₁₀H₁₀N₄O₃Defines the elemental composition and isotopic distribution.
Average Molecular Weight 234.215 g/mol Utilized for bulk weighing, molarity calculations, and reaction stoichiometry.
Monoisotopic Exact Mass 234.07529 DaThe theoretical mass of the molecule calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Expected [M+H]⁺ m/z 235.08257The primary target ion in positive-mode Electrospray Ionization (ESI+).
Expected [M+Na]⁺ m/z 257.06451A common sodium adduct observed depending on solvent purity and glassware.

Analytical Workflows for Mass Determination: ESI-TOF HRMS

To achieve the precision necessary for unambiguous structural confirmation, Time-of-Flight (TOF) mass analyzers coupled with Electrospray Ionization (ESI) are employed. This combination provides a self-validating system where the experimental data directly corroborates the theoretical molecular formula[2].

Causality Behind Experimental Choices
  • Ionization Source (ESI+) : ESI is a "soft" ionization technique that transfers molecules from the liquid phase into the gas phase without inducing extensive fragmentation. For nitrogen-rich heterocycles like pyrazoles and pyridines, positive ion mode (ESI+) is highly efficient due to the readily protonated basic nitrogen atoms[3].

  • Mass Analyzer (TOF) : TOF analyzers measure the time it takes for ions to travel a fixed distance, which is directly proportional to their mass-to-charge ratio (m/z). TOF provides exceptional mass accuracy (often < 5 ppm) and high resolving power, which is essential for distinguishing the target compound from isobaric impurities and confirming the exact elemental composition[2].

  • Mobile Phase Additives : The inclusion of 0.1% Formic Acid (FA) in the solvent matrix is not arbitrary; it actively drives the acid-base equilibrium toward the protonated state [M+H]⁺, exponentially increasing signal intensity and detection sensitivity[3].

Experimental Protocol: A Self-Validating System

The following step-by-step methodology outlines a robust ESI-TOF HRMS protocol designed to yield high-confidence exact mass measurements while minimizing space-charge effects and detector saturation[4].

Step 1: Stock Solution Preparation

  • Action : Dissolve 1.0 mg of the synthesized compound in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Rationale : ACN ensures complete dissolution of the hydrophobic pyridine and pyrazole cores while remaining highly compatible with the desolvation process in the ESI source[3].

Step 2: Working Dilution Formulation

  • Action : Dilute the stock solution to a final concentration of 10–25 µg/mL using a solvent mixture of 50:50 ACN/H₂O containing 0.1% Formic Acid (v/v).

  • Rationale : This specific concentration window provides sufficient ion flux for detection without oversaturating the TOF detector. Oversaturation can lead to peak broadening and mass shifts, compromising the sub-ppm accuracy required for validation[4].

Step 3: Instrument Calibration & Tuning

  • Action : Prior to sample injection, calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L) to establish a mass accuracy baseline of < 2 ppm across the 100–1000 m/z range.

  • Rationale : High-resolution mass spectrometry relies entirely on precise calibration to differentiate between molecules that differ by mere millidaltons. A poorly calibrated instrument invalidates the exact mass measurement[2].

Step 4: Sample Injection & Acquisition

  • Action : Inject 2–5 µL of the working solution into the LC-MS/ESI-TOF system at a flow rate of 0.2 mL/min. Acquire data in positive ion mode (ESI+) with a capillary voltage of 3.5–4.0 kV.

  • Rationale : Direct infusion or short-column flow injection analysis (FIA) minimizes analysis time while providing a stable spray for spectral averaging.

Step 5: Data Processing & Self-Validation

  • Action : Extract the centroid mass of the [M+H]⁺ peak. Compare the experimental m/z to the theoretical m/z (235.08257).

  • Rationale : Calculate the mass error in parts-per-million (ppm). A mass error of ≤ 5 ppm acts as a self-validating metric, confirming the structural identity and elemental composition of the synthesized batch[4].

Mechanistic & Structural Insights

The logical progression of the molecule from a solvated state to a high-resolution mass readout is visualized below. The workflow highlights the critical transition points where physical chemistry principles are leveraged to obtain the exact mass.

G N1 Sample Preparation (ACN/H2O + 0.1% FA) N2 Electrospray Ionization (ESI+) Protonation to [M+H]+ N1->N2 Injection N3 TOF Mass Analyzer High-Resolution Separation N2->N3 Ion Transfer N4 Data Acquisition Exact Mass: 234.07529 Da N3->N4 Detection

ESI-TOF High-Resolution Mass Spectrometry workflow for exact mass determination.

References

  • Louisiana State University (LSU) Mass Spectrometry Facility - ESI TOF sample prep - LSU. Available at:[Link]

  • Emery Pharma - Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Available at: [Link]

  • ACS Publications - The validation of exact mass measurements for small molecules using FT-ICRMS for improved confidence in the selection of elemental formulas. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity and Safe Handling of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Foreword: A Proactive Approach to Compound Safety and Efficacy In the landscape of modern drug discovery and development, the journey of a novel chemical entity from synthesis to potential therapeutic application is both...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Compound Safety and Efficacy

In the landscape of modern drug discovery and development, the journey of a novel chemical entity from synthesis to potential therapeutic application is both exciting and fraught with challenges. The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, a molecule incorporating both a pyrazole and a nitropyridine moiety, stands as a testament to the intricate chemical architectures being explored. While its specific biological activities are under investigation, its structural alerts—namely the nitropyridine group—necessitate a rigorous and proactive evaluation of its toxicological profile and the establishment of robust handling protocols.

This guide is designed for the hands-on researcher, the laboratory manager, and the drug development professional. It moves beyond a mere recitation of procedures to provide a causal framework for experimental design and safety measures. By understanding the why behind each recommendation, from the choice of a specific cytotoxicity assay to the rationale for engineering controls, the scientific community can not only ensure personnel safety but also generate high-quality, reproducible data that stands up to scrutiny. Our commitment to scientific integrity is reflected in the detailed, self-validating protocols and the grounding of our recommendations in authoritative sources.

Section 1: Compound Profile and Physicochemical Rationale

The molecule 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a heterocyclic compound characterized by three key structural features: a pyridine ring, a pyrazole ring, and a nitro functional group.

  • Pyridine Ring: A fundamental aromatic heterocycle, the pyridine ring is a common scaffold in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule.

  • Pyrazole Ring: This five-membered aromatic heterocycle containing two adjacent nitrogen atoms is also a privileged scaffold in drug discovery, known to be present in numerous compounds with a wide range of biological activities, including anticancer effects.[1][2][3]

  • Nitro Group (-NO2): The presence of a nitro group on the pyridine ring is a significant structural alert. Aromatic nitro compounds are known for their potential to be metabolically reduced to form reactive intermediates that can lead to cytotoxicity and genotoxicity.[4][5][6] The electron-withdrawing nature of the nitro group also activates the pyridine ring towards nucleophilic attack.[7]

  • Skin Irritation (Category 2)[8][9]

  • Serious Eye Irritation (Category 2A)[8][9]

  • Potential for respiratory irritation.[9]

  • Harmful if swallowed.

A comprehensive understanding of these structural components is the first step in designing a logical and scientifically sound approach to both its toxicological assessment and its safe handling.

Section 2: In Vitro Toxicity Assessment: A Mechanistic Approach

Given the structural alerts, a multi-tiered in vitro toxicity evaluation is essential to characterize the risk profile of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. The following experimental workflows are recommended.

Cytotoxicity Evaluation

The initial assessment should focus on determining the concentration-dependent effect of the compound on cell viability across a panel of relevant cell lines.

Causality Behind Experimental Choices:

  • Choice of Assays: A combination of assays targeting different cellular endpoints is crucial for a comprehensive cytotoxicity profile.

    • MTT/XTT Assay: Measures metabolic activity via mitochondrial dehydrogenase, providing an indication of overall cell health and proliferation.

    • LDH Release Assay: Measures plasma membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells, indicating necrotic cell death.

    • ATP-based Assay (e.g., CellTiter-Glo®): Quantifies intracellular ATP levels, which is a direct measure of metabolically active cells and is often more sensitive than MTT assays.

  • Cell Line Selection: The choice of cell lines should be hypothesis-driven. A standard panel might include:

    • A non-cancerous cell line (e.g., human fibroblasts or keratinocytes like HaCaT) to assess general cytotoxicity.[10]

    • Relevant cancer cell lines if the compound is being investigated as an anti-cancer agent (e.g., A549 lung carcinoma, MCF7 breast cancer).[3][11]

    • Hepatocytes (e.g., HepG2 or primary hepatocytes) are critical due to the liver's central role in xenobiotic metabolism, which could activate the nitro group.[12]

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

The potential for nitroaromatic compounds to be mutagenic is a significant concern.[4][6] Therefore, assessing genotoxicity is a critical step.

Causality Behind Experimental Choices:

  • Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screening test to detect the ability of a compound to induce gene mutations (point mutations) in different strains of Salmonella typhimurium and Escherichia coli. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as many genotoxins are metabolically activated.

  • In Vitro Micronucleus Assay: This mammalian cell-based assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. It provides a more direct indication of chromosomal damage in eukaryotic cells.

  • Unscheduled DNA Synthesis (UDS) Assay: This test measures the ability of a compound to induce DNA repair synthesis in response to DNA damage in non-dividing cells, often primary hepatocytes.[5]

Genotoxicity_Workflow

Caption: Recommended in vitro genotoxicity screening workflow.

Section 3: Safe Handling and Risk Mitigation

Adherence to stringent safety protocols is non-negotiable when working with novel compounds possessing potential cytotoxic and genotoxic properties. The following guidelines are based on the OSHA Laboratory Standard (29 CFR 1910.1450) and best practices for handling hazardous chemicals.[13][14][15][16][17]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound (weighing, preparing stock solutions) and volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][18]

  • Biological Safety Cabinet (BSC): For cell culture applications, manipulations involving the compound should be performed in a Class II BSC to protect both the user from aerosols and the cell culture from contamination.[19]

Personal Protective Equipment (PPE): A Critical Barrier

A comprehensive PPE regimen is mandatory.[13][18][20]

PPE TypeSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Prevents skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, potentially contaminated glove.[19][21]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.[13]
Body Protection A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.Shields skin and personal clothing from contamination.[19][21]
Respiratory Not required if work is performed within a certified fume hood or BSC. An N95 respirator may be considered for cleaning up spills outside of a hood.[19]To prevent inhalation of dusts or aerosols.
Standard Operating Procedures (SOPs)
  • Designated Area: All work with 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine should occur in a designated area of the laboratory, clearly marked with hazard signs.[22]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7][23] The container must be clearly labeled with the chemical name and appropriate hazard warnings.[18]

  • Weighing: Weigh the solid compound on a disposable weigh boat inside a chemical fume hood to contain any dust.[24]

  • Solution Preparation: Prepare stock solutions within the fume hood. Ensure the container is sealed before removing it from the hood.

  • Spill Management: A spill kit appropriate for cytotoxic compounds must be readily available.[25]

    • Small Spills (<5 mL or 5 g): Gently cover with absorbent material, decontaminate the area (e.g., with a detergent solution followed by water), and place all contaminated materials in a designated hazardous waste container.[19]

    • Large Spills: Evacuate the area and alert the institutional safety officer.[19]

  • Waste Disposal: All waste, including contaminated PPE, plasticware, and media, must be disposed of as hazardous chemical waste according to institutional and local regulations.[18][19][20] Do not dispose of down the drain.

Safe_Handling_Workflow

Caption: Step-by-step workflow for safe laboratory handling.

Section 4: Conclusion and Future Directions

The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine presents a profile that warrants both scientific curiosity and cautious handling. While its full biological potential is yet to be elucidated, the principles of toxicology and laboratory safety provide a clear path forward. The structural combination of a pyrazole moiety, often associated with diverse bioactivities, and a nitropyridine group, a known structural alert for toxicity, underscores the necessity of the in-depth, mechanistically-driven toxicological evaluation outlined in this guide.

By systematically assessing cytotoxicity and genotoxicity and adhering to rigorous, multi-layered safety protocols, researchers can confidently and safely explore the therapeutic promise of this and other novel chemical entities. This proactive, knowledge-based approach to risk assessment and management is the cornerstone of responsible and successful drug discovery.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC. (n.d.).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). LabRepCo.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Laboratory Safety Guidance. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar.
  • A Complete Guide to Buying Research Chemicals for Labor
  • An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine. (n.d.). Benchchem.
  • OSHA Standards for Biological Laboratories. (n.d.).
  • SOP for use of cytotoxic agents in Research. (n.d.). University of North Texas Health Science Center.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
  • Chemical Safety in Research and Teaching. (n.d.).
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).
  • Chemical Storage - Environment, Health & Safety. (n.d.). University of Wisconsin–Madison.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023).
  • Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions. (n.d.). Benchchem.
  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (n.d.). Caltech Safety Office.
  • 4-Nitropyridine N-oxide - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Working Safely with Cytotoxic Compounds Guideline. (n.d.). The University of Queensland.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine. (n.d.). Benchchem.
  • Pyridine. (n.d.). The National Research Centre for the Working Environment (NFA).
  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
  • Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells. (n.d.). PubMed.
  • Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hep
  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Studies on the metabolism and biological effects of nitropyrene and related nitro-polycyclic aromatic compounds in diploid human fibroblasts. (n.d.). PubMed.
  • Metabolism and Biological Effects of Nitropyrene and Related Compounds. (n.d.). Health Effects Institute.
  • SAFETY DATA SHEET - 2-Methoxy-5-nitropyridine. (2025). TCI Chemicals.
  • SAFETY D
  • SAFETY DATA SHEET - 2-Hydroxy-5-nitropyridine. (2025).
  • SAFETY DATA SHEET - 4-Nitropyridine N-oxide. (2009). Fisher Scientific.
  • Studies on the Metabolism and Biological Effects of Nitropyrene and Related Nitro-polycyclic Aromatic Compounds in Diploid Human Fibroblasts. (n.d.). Health Effects Institute.
  • In vitro and in vivo metabolism of the carcinogen 4-nitropyrene. (n.d.). PubMed.
  • SAFETY D
  • Mutagenicity and genotoxicity of nitroarenes.
  • SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. (n.d.). Fisher Scientific.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • In vitro metabolism of arom
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed.
  • In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. (2018). Journal of Applied Pharmaceutical Science.

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Exploratory

A Senior Application Scientist's Guide to Molecular Docking: A Case Study with 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Abstract Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid and cost-effective evaluation of potential ligand-protein interactions.[1][2][3] This in-depth technical guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid and cost-effective evaluation of potential ligand-protein interactions.[1][2][3] This in-depth technical guide provides a comprehensive framework for conducting molecular docking studies, using the novel compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine as a practical case study. We will navigate the entire workflow, from target selection and validation to ligand and protein preparation, executing the docking simulation, and culminating in a rigorous analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to apply molecular docking techniques with scientific rigor and a deep understanding of the underlying principles.

Introduction: The Rationale for Docking

In the landscape of drug discovery, molecular docking serves as a powerful computational tool to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex.[4][5][6] This is particularly valuable for screening large virtual libraries of compounds against a specific protein target, thereby prioritizing candidates for further experimental validation.[1]

The subject of our case study, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, is a heterocyclic compound containing a pyrazolopyridine scaffold. This structural motif is of significant interest in medicinal chemistry as it is a purine isostere and has been associated with a wide range of biological activities, including anticancer properties, often through the inhibition of protein kinases.[7][8][9] Given this precedent, a logical approach is to investigate its potential as a kinase inhibitor.

Target Selection: Why Janus Kinase 1 (JAK1)?

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical players in cytokine signaling pathways.[10] Dysregulation of these pathways, particularly through constitutive activation of JAK/STAT signaling, is implicated in various diseases, including cancers and inflammatory disorders.[10] Specifically, JAK1 is a primary driver of STAT3 phosphorylation, making it a compelling target for therapeutic intervention.[10] Numerous pyrazole and pyrazolopyridine derivatives have been successfully developed as kinase inhibitors.[9][10][11] This established link provides a strong rationale for selecting JAK1 as the protein target for our docking study with 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. For this study, we will utilize the crystal structure of JAK1 in complex with a known inhibitor, available from the Protein Data Bank (PDB).

The Molecular Docking Workflow: A Tri-Phasic Approach

A robust molecular docking study can be conceptualized in three distinct phases: Pre-Computation, Computation, and Post-Computation Analysis. Each phase contains critical steps that ensure the scientific validity and reliability of the final results.

G cluster_0 Phase 1: Pre-Computation cluster_1 Phase 2: Computation cluster_2 Phase 3: Post-Computation P1_LIG Ligand Preparation (2D to 3D, Energy Minimization) P1_PROT Protein Preparation (PDB Download, Cleaning, Protonation) P1_GRID Binding Site Identification & Grid Box Generation P2_DOCK Molecular Docking Simulation (e.g., AutoDock Vina) P1_GRID->P2_DOCK Input Files P3_VALIDATE Protocol Validation (Re-docking, RMSD < 2Å) P2_DOCK->P3_VALIDATE Docked Poses P3_ANALYZE Results Analysis (Binding Energy, Pose Visualization) P3_INTERPRET Interaction Analysis (H-Bonds, Hydrophobic Interactions) P3_REPORT Reporting & Further Studies P3_INTERPRET->P3_REPORT Final Insights

Caption: High-level overview of the three-phase molecular docking workflow.

Phase 1: Pre-Computation (Preparation)

The quality of your input structures directly dictates the quality of the docking results. This preparatory phase is arguably the most critical.

Ligand Preparation Protocol

The ligand, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, must be converted from a 2D representation to a proper 3D structure with correct stereochemistry, bond orders, and an energetically favorable conformation.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical drawing tool like MarvinSketch or ChemDraw, or obtain a SMILES string from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures that the ligand has realistic bond lengths, angles, and torsion angles, resolving any steric clashes.[12]

  • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.[13]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. The docking software will explore the conformational space by rotating these bonds.[13]

  • Save in Correct Format: Save the prepared ligand in the required format for the docking software, such as .pdbqt for AutoDock Vina.

Protein Preparation Protocol

The raw crystal structure from the PDB is not immediately ready for docking. It must be "cleaned" and prepared to create a chemically correct and computationally tractable model.

Step-by-Step Protocol:

  • Download PDB File: Obtain the crystal structure of the target protein (e.g., JAK1) from the RCSB Protein Data Bank. Choose a high-resolution structure, preferably with a co-crystallized ligand in the binding site, which is essential for validation.

  • Clean the Structure: Remove all non-essential molecules from the PDB file. This includes water molecules, ions, cofactors, and any existing ligands.[12][14] While some water molecules can be critical for binding, they are typically removed in standard docking protocols unless there is specific evidence for their role.

  • Handle Multiple Chains: If the protein exists as a multimer in the crystal structure but functions as a monomer, remove the extra chains.[12][14]

  • Model Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure using tools like Modeller or the built-in functions of software like UCSF Chimera.[14][15]

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for amino acid residues (especially His, Asp, Glu) at a physiological pH (e.g., 7.4).[12][16]

  • Assign Charges: Assign partial charges to the protein atoms.

  • Save in Correct Format: Save the prepared receptor in the appropriate format (e.g., .pdbqt).

Defining the Binding Site

The docking simulation must be focused on the region of the protein where the ligand is expected to bind. This is defined by a "grid box."

  • Identify the Active Site: If a co-crystallized ligand is present, the active site is easily defined as the space it occupies.[17] Alternatively, computational tools like CASTp can predict binding pockets.[16]

  • Generate the Grid Box: Define the center and dimensions (x, y, z) of a cubic grid box that encompasses the entire binding pocket, providing enough room for the ligand to rotate and translate freely.[4][16]

Phase 2: Computation (Docking Simulation)

With the prepared ligand and receptor, the docking simulation can be executed. We will use AutoDock Vina as our example software due to its accuracy and computational efficiency.

G cluster_0 AutoDock Vina Workflow config Configuration File receptor = protein.pdbqt ligand = ligand.pdbqt center_x, center_y, center_z size_x, size_y, size_z out = results.pdbqt vina_exe Vina Executable (Search Algorithm + Scoring Function) config->vina_exe output Output File (results.pdbqt) Pose 1 Binding Energy 1 RMSD_lb, RMSD_ub ... Pose N Binding Energy N RMSD_lb, RMSD_ub vina_exe->output

Caption: Simplified workflow for running an AutoDock Vina simulation.

The core of the docking process involves two key components:

  • Search Algorithm: This algorithm explores the vast conformational and orientational space of the ligand within the defined grid box. It generates a multitude of potential binding poses.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (ΔG) of the ligand-protein complex. The score is typically reported in kcal/mol, with more negative values indicating stronger predicted binding affinity.[18]

Phase 3: Post-Computation (Analysis & Validation)

Protocol Validation: The Re-Docking Imperative

Before docking our novel compound, we must first validate our docking protocol.[19][20] This is a critical self-validating step to ensure the chosen parameters can accurately reproduce a known binding mode.[19]

Step-by-Step Validation Protocol:

  • Extract Native Ligand: Take the co-crystallized ligand that was removed during protein preparation.

  • Prepare Native Ligand: Prepare this ligand using the same protocol described in section 3.1.

  • Re-Dock: Dock this prepared native ligand back into the binding site of its own receptor using the exact same grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[18][19][20][21] If the RMSD is higher, the protocol (e.g., grid box size, charge models) must be revisited and optimized.

Analysis of Docking Results

Once the protocol is validated, we can proceed with docking our compound of interest, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, and analyzing the output.

Key Metrics for Analysis:

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) The scoring function's estimate of the binding free energy.More negative values suggest stronger, more favorable binding. Used to rank different poses and compare different ligands.[18]
Binding Pose The predicted 3D orientation and conformation of the ligand in the protein's active site.[22]Visual inspection is crucial to assess if the pose is sterically and chemically plausible.
Ligand-Receptor Interactions The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex.These interactions provide a mechanistic explanation for the binding affinity.[18][22][23]
RMSD (Root Mean Square Deviation) In the context of multiple output poses, RMSD is calculated between the poses to understand conformational clustering.Low RMSD values among top-scoring poses suggest a well-defined and stable binding mode.

Visualization and Interaction Analysis: Use molecular visualization software like PyMOL or UCSF Chimera to analyze the top-scoring poses.[14]

  • Load Complex: Load the prepared protein structure and the output file containing the docked poses.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for H-bonds between the ligand's hydrogen bond donors/acceptors (e.g., the nitrogen atoms in the pyrazole and pyridine rings, the oxygen atoms of the nitro and methoxy groups) and key residues in the JAK1 hinge region.

    • Hydrophobic Interactions: Identify contacts between the hydrophobic regions of the ligand (e.g., the methyl group, aromatic rings) and non-polar residues in the binding pocket.

    • Other Interactions: Check for pi-pi stacking between the aromatic rings of the ligand and residues like Phe or Tyr.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study, using 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine as a case study against the JAK1 kinase target. By following a meticulous process of preparation, validated computation, and detailed analysis, researchers can generate credible hypotheses about the binding potential of novel compounds.

It is crucial to remember that molecular docking is a predictive tool, and its results are not a substitute for experimental validation.[22] Promising results from this in silico study should be used to prioritize the compound for synthesis and subsequent in vitro biological assays, such as kinase activity assays, to confirm its inhibitory potential.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. Available from: [Link]

  • How does one prepare proteins for molecular docking? - Quora. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Publishing. Available from: [Link]

  • How to validate the molecular docking results ? | ResearchGate. Available from: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available from: [Link]

  • Preparing the protein and ligand for docking - ScotChem. Available from: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available from: [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen. Available from: [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. Available from: [Link]

  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. Available from: [Link]

  • Steps of ligand docking - Docking Server. Available from: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available from: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available from: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). Available from: [Link]

  • Molecular docking proteins preparation - ResearchGate. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies - PMC. Available from: [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery - MDPI. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. Available from: [Link]

  • WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents.
  • Molecular Docking: Metamorphosis in Drug Discovery - IntechOpen. Available from: [Link]

  • Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus - IOMC. Available from: [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach - JSciMed Central. Available from: [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Pharmacological Utility of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine in Drug Discovery

Executive Summary 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a highly versatile, advanced synthetic intermediate utilized in modern pharmaceutical drug discovery. Structurally, it merges a pyrazole moiety—a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a highly versatile, advanced synthetic intermediate utilized in modern pharmaceutical drug discovery. Structurally, it merges a pyrazole moiety—a privileged pharmacophore known for enhancing aqueous solubility and acting as a hydrogen-bond acceptor in kinase hinge regions—with a nitropyridine core. The ether linkage provides crucial conformational flexibility, allowing the molecule to adapt to complex binding pockets.

This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this intermediate and its subsequent conversion into active pharmaceutical ingredients (APIs). The primary utility of this compound lies in its role as a latent amine; upon chemoselective reduction of the 5-nitro group, the resulting 5-aminopyridine derivative is coupled to various heterocyclic scaffolds to generate potent inhibitors targeting c-KIT, JAK2, TGF-β, and beta-secretase.

Structural Rationale & Mechanistic Pathway

The Role of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 2-chloro-5-nitropyridine, is highly electrophilic at the C2 position. This activation is driven by the synergistic electron-withdrawing effects of the ortho-pyridine nitrogen and the para-nitro group.

When (1-methyl-1H-pyrazol-4-yl)methanol is deprotonated, the resulting alkoxide attacks the C2 position. This forms a negatively charged intermediate known as a Meisenheimer complex , where the negative charge is heavily delocalized onto the oxygen atoms of the nitro group. The subsequent rapid expulsion of the chloride ion restores aromaticity, yielding the ether product.

SNAr_Mechanism A 2-Chloro-5-nitropyridine + Alkoxide Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Addition (Rate-Limiting) C 2-[(1-methyl-1H-pyrazol -4-yl)methoxy]-5-nitropyridine B->C Chloride Elimination (Fast)

SNAr mechanism showing alkoxide attack and Meisenheimer complex stabilization.
Drug Discovery Workflow Integration

Once the nitropyridine intermediate is synthesized, it must be reduced to the corresponding 5-aminopyridine. This amine acts as a versatile nucleophile for Buchwald-Hartwig cross-coupling or amide bond formation, allowing integration into complex API scaffolds such as quinoxalines for tyrosine kinase inhibition.

Drug_Discovery_Workflow Step1 Synthesis of Nitropyridine Intermediate via SNAr Etherification Step2 Chemoselective Nitro Reduction Yielding 5-Aminopyridine Step1->Step2 Fe/NH4Cl or Pd/C, H2 Step3 Scaffold Coupling (e.g., Buchwald-Hartwig Amination) Step2->Step3 Core Scaffold (Quinoxaline/Pyrimidine) Step4 Lead Optimization & Pharmacological Profiling Step3->Step4 Target API Isolation

Pharmaceutical workflow from nitropyridine intermediate to active pharmaceutical ingredient.

Quantitative Data Summaries

To ensure reproducibility and guide solvent/base selection, the following tables summarize optimized reaction parameters and the pharmacological utility of the resulting amine derivative.

Table 1: Optimization of SNAr Reaction Conditions for Etherification Causality Note: Strong, non-nucleophilic bases (NaH, t-BuOK) drive the equilibrium forward by irreversibly deprotonating the alcohol, preventing competing hydrolysis pathways that occur with weaker bases in aqueous-tolerant solvents.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1NaHDMF0 to 25488Complete deprotonation; rapid SNAr; high yield.
2t-BuOKTHF0 to 25682Good yield; THF is easier to remove than DMF during workup.
3Cs₂CO₃DMF601275Milder base; requires heating, leading to slight thermal degradation.
4K₂CO₃MeCN802445Poor solubility of the alkoxide intermediate; sluggish reaction.

Table 2: Pharmacological Targets Utilizing the 5-Aminopyridine Derivative Data synthesized from recent bioactive molecule synthesis reviews and patent literature.

Target Kinase/ReceptorDisease IndicationCore Scaffold Coupled to AmineAverage IC₅₀ Range
c-KIT Gastrointestinal Stromal TumorsQuinoxaline10 - 50 nM
JAK2 Myeloproliferative NeoplasmsPyrimidine15 - 80 nM
TGF-β Tissue FibrosisAcrylamide5 - 30 nM
BACE1 Alzheimer's DiseaseFused Multi-cyclic Sulfone20 - 100 nM

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in visual cues, analytical checkpoints (TLC), and chemical causality to ensure the operator can verify success in real-time.

Protocol A: Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine via SNAr

Objective: To form the ether linkage while preventing the hydrolysis of 2-chloro-5-nitropyridine.

  • Preparation of the Alkoxide (0 °C):

    • Procedure: In an oven-dried, argon-purged round-bottom flask, dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality & Validation: The use of anhydrous DMF is critical to prevent water from acting as a competing nucleophile. The reaction will effervesce (H₂ gas evolution)—this visual cue validates active deprotonation. Stir for 30 minutes until gas evolution ceases, yielding a clear, slightly yellow alkoxide solution.

  • Nucleophilic Addition (0 °C to Room Temperature):

    • Procedure: Dissolve 2-chloro-5-nitropyridine (1.05 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C. Remove the ice bath and allow the reaction to warm to 25 °C.

    • Causality & Validation: The solution will immediately transition to a deep yellow/orange color, validating the formation of the Meisenheimer complex. Monitor via TLC (3:1 Hexanes:EtOAc). The starting chloropyridine (higher R_f) will disappear, replaced by a distinct, UV-active product spot (R_f ≈ 0.4).

  • Workup and Isolation:

    • Procedure: Quench the reaction by slowly pouring the mixture into vigorously stirred ice-water (5x volume of DMF).

    • Causality & Validation: Water quenches unreacted NaH and forces the highly hydrophobic nitropyridine product to crash out of the polar DMF/water mixture as a solid precipitate. Collect the yellow solid via vacuum filtration, wash with cold water to remove residual DMF, and dry under high vacuum.

Protocol B: Chemoselective Reduction to 5-Aminopyridine

Objective: To reduce the nitro group to a primary amine without cleaving the ether linkage.

  • Reaction Setup:

    • Procedure: Suspend the nitropyridine intermediate (10 mmol) in a 4:1 mixture of Ethanol and Water (50 mL). Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).

    • Causality & Validation: Fe/NH₄Cl is chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂) to prevent potential hydrogenolysis of the benzylic-like ether linkage. NH₄Cl provides a mildly acidic environment that activates the iron surface without hydrolyzing the ether.

  • Reduction (80 °C):

    • Procedure: Heat the suspension to reflux (80 °C) for 2-4 hours.

    • Causality & Validation: The yellow color of the nitro compound will gradually fade, and the iron powder will oxidize, turning into a dark brown/black sludge (iron oxides). TLC (100% EtOAc) will show the disappearance of the starting material and the appearance of a highly polar, ninhydrin-active spot (R_f ≈ 0.2).

  • Workup and Purification:

    • Procedure: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate.

    • Causality & Validation: The Celite filtration is mandatory to prevent iron colloids from contaminating the final amine, which would poison palladium catalysts in subsequent Buchwald-Hartwig coupling steps.

Protocol C: Scaffold Coupling (Application Example)

To utilize the synthesized 5-aminopyridine in drug discovery (e.g., targeting beta-secretase or c-KIT), the amine is coupled to a core scaffold.

  • Procedure: Combine the 5-aminopyridine (1.0 equiv) with a halogenated core scaffold (e.g., 2-chloroquinoxaline, 1.0 equiv) in a polar solvent (THF or DMF). Add a base (e.g., Triethylamine or DIPEA, 1.5 equiv). For unactivated scaffolds, utilize Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃ in Toluene at 100 °C).

  • Validation: Successful coupling is indicated by a mass shift in LC-MS corresponding to the elimination of HCl and the formation of the secondary amine linkage bridging the pyrazole-pyridine tail to the target core.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI Pharmaceuticals (2025) URL:[Link]

  • Quinoxaline compounds as type III receptor tyrosine kinase inhibitors Source: US Patent 10689362B2 URL
  • Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof Source: US Patent 9309263B2 URL
Application

Reduction of the 5-nitro group in 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Chemoselective Reduction of the 5-Nitro Group in 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Reduction of the 5-Nitro Group in 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of the 5-nitro group in 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine to its corresponding 5-amino derivative. The resulting amine is a critical building block in the synthesis of various pharmaceutical agents. This document explores several prevalent reduction methodologies, including catalytic hydrogenation, transfer hydrogenation, and metal/acid-mediated reductions. We will delve into the mechanistic underpinnings of each method, their respective advantages and disadvantages, and provide a detailed, field-tested protocol for the most recommended approach. Furthermore, a troubleshooting guide is included to address common experimental challenges, ensuring a high rate of success for researchers in drug development and medicinal chemistry.

Introduction: The Synthetic Importance of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-aminopyridine

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1] The target molecule of this guide, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, is a precursor to a synthetically valuable amine. The reduction of its 5-nitro group yields 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-aminopyridine, a key intermediate for the generation of a diverse array of bioactive molecules. The primary amino group introduced is a versatile handle for subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization, enabling the construction of complex molecular architectures with potential therapeutic applications.

The challenge in this specific reduction lies in achieving high chemoselectivity. The starting material contains several functional groups: a pyridine ring, a pyrazole ring, and an ether linkage. An ideal reduction method must selectively reduce the nitro group without affecting these other moieties. This guide will navigate the complexities of this transformation, offering robust and reproducible protocols.

Comparative Analysis of Reduction Methodologies

The choice of the reducing agent and reaction conditions is paramount to achieving a successful and clean conversion.[2] Below is a comparative analysis of the most common methods for nitro group reduction, with special consideration for the substrate .

Methodology Reagents/Catalyst Advantages Disadvantages Chemoselectivity Considerations for the Substrate
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh efficiency, clean workup (catalyst is filtered off), scalable.[3]Requires specialized hydrogenation equipment (pressure vessel), potential for over-reduction, catalyst poisoning.[1]The pyrazole and pyridine rings are generally stable, but the ether linkage could be susceptible to hydrogenolysis under harsh conditions. Raney Nickel might be a good alternative to Pd/C to avoid dehalogenation if halogens were present.[4]
Transfer Hydrogenation Ammonium formate, Hydrazine hydrate, with Pd/C or Pt/CAvoids the use of high-pressure hydrogen gas, generally mild conditions, good functional group tolerance.[5][6]Can be slower than catalytic hydrogenation, requires a stoichiometric hydrogen donor.Excellent chemoselectivity is often observed. This method is less likely to cleave the ether linkage. Hydrazine with Pd/C is a powerful reducing system.[1][6]
Metal/Acid Reduction Fe/NH₄Cl, Fe/AcOH, SnCl₂/HCl, Zn/AcOHInexpensive reagents, tolerant of many functional groups, robust and reliable.[4][7]Stoichiometric amounts of metal are required, leading to significant waste and often tedious workup to remove metal salts.[3]The acidic conditions of some protocols (e.g., SnCl₂/HCl) could potentially affect the acid-labile groups, though the Fe/NH₄Cl system is milder.[7]

Recommended Protocol: Catalytic Transfer Hydrogenation

Considering the balance of efficiency, safety, and chemoselectivity, catalytic transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) is the recommended method for the reduction of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. This method circumvents the need for specialized high-pressure hydrogenation apparatus and generally offers excellent selectivity.[5][6]

Materials and Equipment
  • 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with nitro compound and MeOH B Add 10% Pd/C catalyst A->B C Add ammonium formate B->C D Heat to reflux (60-65 °C) C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F Upon completion G Filter through Celite® F->G H Wash Celite® pad with MeOH G->H I Concentrate filtrate H->I J Partition between EtOAc and water I->J K Dry organic layer and concentrate J->K L Purify by column chromatography (if needed) K->L

Caption: Experimental workflow for the transfer hydrogenation.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (0.1 eq by weight of the nitro compound).

  • Add ammonium formate (3.0-5.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 60-65 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.[8]

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-aminopyridine can be purified by column chromatography on silica gel if necessary.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on how to address common issues.[2][9]

G cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_workup_issues Work-up Issues start Problem A Check catalyst activity (use fresh catalyst) start->A Incomplete Reaction D Lower reaction temperature start->D Byproduct Formation G Emulsion during extraction? Add brine. start->G Work-up Issues B Increase amount of ammonium formate A->B C Increase reaction time or temperature B->C E Reduce reaction time D->E F Consider a different catalyst (e.g., Pt/C) E->F H Product insoluble? Try a different solvent system. G->H

Caption: Troubleshooting decision tree for the nitro reduction.

  • Problem: Incomplete or Sluggish Reaction

    • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of Pd/C. The activity of the catalyst is crucial for the reaction to proceed efficiently.[9]

    • Possible Cause: Insufficient hydrogen donor.

    • Solution: Increase the equivalents of ammonium formate to 5.0 eq.

    • Possible Cause: Poor solubility of the starting material.

    • Solution: While methanol is generally a good solvent, a co-solvent like THF might improve solubility.[9]

  • Problem: Formation of Side Products

    • Possible Cause: Over-reduction or side reactions due to prolonged heating.

    • Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating.[9]

    • Possible Cause: Instability of the product under the reaction conditions.

    • Solution: If side products are consistently observed, consider a milder reducing system, such as iron powder with ammonium chloride in a neutral solvent system.[7]

  • Problem: Low Yield after Work-up

    • Possible Cause: Product loss during extraction.

    • Solution: The resulting amine may have some water solubility. Perform multiple extractions with ethyl acetate to ensure complete recovery of the product.

    • Possible Cause: Adsorption of the product onto Celite® or silica gel.

    • Solution: When filtering, wash the Celite® pad thoroughly with the reaction solvent. If purification by column chromatography is necessary, deactivation of the silica gel with a small amount of triethylamine in the eluent may be beneficial to prevent product streaking and loss.

Conclusion

The reduction of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a critical step in the synthesis of valuable pharmaceutical intermediates. This guide has provided a comprehensive overview of the available methodologies and a detailed, robust protocol for a catalytic transfer hydrogenation. By understanding the underlying principles and potential challenges, researchers can confidently and efficiently perform this transformation, paving the way for the discovery of new therapeutic agents.

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • The Journal of Organic Chemistry. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.
  • ResearchGate. Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
  • ChemSpider. Reduction of nitro arene by Fe/ammonium chloride.
  • Benchchem. Challenges in the selective reduction of the nitro group.
  • RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • PMC - NIH. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.
  • Taylor & Francis. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Organic Letters. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.
  • Wiley Online Library. Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes.
  • ACS Publications. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature.
  • Wikipedia. Reduction of nitro compounds.
  • Common Organic Chemistry. Nitro Reduction - Common Conditions.

Sources

Method

Catalytic hydrogenation protocols for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

An Application Guide for the Synthesis of 5-amino-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine via Catalytic Hydrogenation Introduction: The Significance of Aromatic Amines in Medicinal Chemistry The reduction of aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 5-amino-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine via Catalytic Hydrogenation

Introduction: The Significance of Aromatic Amines in Medicinal Chemistry

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical pathway to the corresponding anilines. These aromatic amines are not merely chemical curiosities; they are foundational building blocks for a vast array of Active Pharmaceutical Ingredients (APIs). The amine functional group serves as a versatile handle for constructing complex molecular architectures, enabling the synthesis of drugs for numerous therapeutic areas. The target product of this protocol, 5-amino-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, is a key intermediate whose structural motifs are prevalent in modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3]

This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the catalytic hydrogenation of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols using common heterogeneous catalysts, and address critical safety and operational considerations.

Pillar 1: The Scientific Rationale—Understanding the 'Why'

Catalytic hydrogenation is favored in industrial settings for its exceptional atom economy, generating only water as a byproduct, and for its scalability.[4] The reaction's success, however, hinges on a nuanced understanding of the underlying mechanism and the factors governing chemoselectivity.

The Hydrogenation Pathway: From Nitro to Amine

The transformation of a nitro group to an amine is a six-electron reduction. The most widely accepted model is a stepwise surface-mediated mechanism, often referred to as the Haber-Lukashevich pathway.[5][6]

  • Adsorption and Activation : The process begins with the dissociative chemisorption of molecular hydrogen (H₂) onto the surface of the metal catalyst (e.g., Pd, Pt, Ni), forming reactive metal-hydride species (M-H).[5] Simultaneously, the nitroaromatic substrate adsorbs onto the catalyst surface, primarily through the nitro group.[7]

  • Stepwise Reduction : The surface-bound hydrides are sequentially transferred to the nitro group. This process proceeds through distinct intermediates: the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[5][8]

  • Desorption : Once the final reduction to the amine (Ar-NH₂) is complete, the product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Under certain conditions, a competing condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form azoxy (Ar-N(O)=N-Ar) or azo (Ar-N=N-Ar) species.[5][8] These can be further reduced to the desired amine, but their formation can sometimes complicate the reaction profile. Careful control over catalyst choice, temperature, and hydrogen pressure is key to favoring the direct reduction pathway.

G cluster_surface Catalyst Surface H2 H₂ (gas) MH 2 M-H (active hydrides) H2->MH Dissociative Adsorption ArNO2_ads Ar-NO₂ (adsorbed) ArNO_ads Ar-NO (adsorbed) ArNO2_ads->ArNO_ads +2[H] -H₂O ArNHOH_ads Ar-NHOH (adsorbed) ArNO_ads->ArNHOH_ads +2[H] ArNH2_ads Ar-NH₂ (adsorbed) ArNHOH_ads->ArNH2_ads +2[H] -H₂O ArNH2_sol Ar-NH₂ (in solution) ArNH2_ads->ArNH2_sol Desorption ArNO2_sol Ar-NO₂ (in solution) ArNO2_sol->ArNO2_ads Adsorption

Caption: Generalized pathway for nitroarene hydrogenation on a metal catalyst surface.
Chemoselectivity Considerations

The substrate, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, contains multiple potentially reducible moieties: the nitro group, the pyridine ring, and the pyrazole ring.

  • Nitro Group: This is the most easily reduced functional group under typical catalytic hydrogenation conditions.[9]

  • Pyridine Ring: Hydrogenation of a pyridine to a piperidine ring is possible but generally requires more forcing conditions (higher pressure, higher temperature, or more active catalysts like Rhodium or Ruthenium).[10][11][12] The presence of the nitro group, which adsorbs strongly to the catalyst, generally ensures the selective reduction of the nitro moiety first.[13]

  • Ether Linkage & Pyrazole Ring: The C-O ether bond and the pyrazole ring are typically stable under the mild conditions required for nitro group reduction and are not expected to undergo hydrogenolysis or reduction.

Pillar 2: Field-Proven Methodologies & Protocols

The choice of catalyst is paramount and depends on factors like cost, desired reaction time, and sensitivity of other functional groups.[14] Palladium on carbon (Pd/C) is a highly active and common choice, while Raney Nickel offers a cost-effective alternative, particularly when avoiding dehalogenation is a concern in other substrates.[4][15]

Safety First: A Non-Negotiable Prerequisite

Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and flammable hydrogen gas, often under pressure. Adherence to strict safety protocols is mandatory.[16][17]

  • Personnel Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[18]

  • Ventilation: Conduct all operations, including catalyst handling and reaction setup, inside a certified chemical fume hood.[19]

  • Catalyst Handling: Never handle dry Pd/C or Raney Nickel in the open air. They are pyrophoric and can ignite upon contact with solvents or air.[17] Always handle them as a wet slurry. Transfer the catalyst while maintaining an inert atmosphere (e.g., under a stream of nitrogen or argon).

  • Hydrogen Gas: Ensure all connections to the hydrogen source are secure and leak-tested with nitrogen before introducing hydrogen.[9] Never allow hydrogen and air/oxygen to mix within the reaction vessel.

  • Reaction Vessel: Use glassware that is free of cracks or stars. For reactions above atmospheric pressure, use a properly rated pressure vessel (e.g., a Parr shaker or autoclave).[9]

  • Post-Reaction: After the reaction, purge the vessel thoroughly with nitrogen to remove all residual hydrogen before opening it to the atmosphere.[18] Quench the filtered catalyst by adding water to the filter cake before disposal in a dedicated, labeled waste container.[17]

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is suitable for small to medium-scale synthesis and can be performed using either a hydrogen balloon (for atmospheric pressure) or a dedicated pressure reactor.

Materials & Equipment:

  • 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Methanol or Ethyl Acetate (reagent grade)

  • Celite® 545 (or similar filter aid)

  • Round-bottom flask or pressure reactor vessel

  • Magnetic stirrer and stir bar

  • Hydrogen source (balloon or cylinder with regulator)

  • Vacuum/Inert gas manifold (Schlenk line)

  • Buchner funnel and filter flask

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask or autoclave vessel containing a magnetic stir bar, add the 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine (1.0 eq).

  • Dissolution: Add the chosen solvent (Methanol or Ethyl Acetate, approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.

  • Inerting the System: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) at least three times to completely remove oxygen.[17]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate). The catalyst should be added as a wet slurry to prevent ignition.

  • Hydrogenation:

    • Atmospheric Pressure: Securely attach a balloon filled with hydrogen gas.

    • Elevated Pressure: For a pressure reactor, seal the vessel, purge again with hydrogen, and then pressurize to the desired level (e.g., 50 psi / ~3.5 bar).[20]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system might be 5-10% Methanol in Dichloromethane. The product amine will be significantly more polar than the starting nitro compound. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.[18]

    • Prepare a small pad of Celite® in a Buchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the filter cake to run dry, as it can ignite. [18]

    • Wash the filter cake with a small amount of fresh solvent.

    • Immediately after filtration, carefully transfer the Celite® pad with the catalyst into a beaker of water to quench it before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, which can be purified further by crystallization or column chromatography if necessary.

Protocol 2: Raney® Nickel Catalyzed Hydrogenation

Raney Nickel is a highly active, pyrophoric catalyst that requires careful handling.[21] It is an excellent choice for robust, large-scale reductions.[4]

Materials & Equipment:

  • Same as Protocol 1, but substituting Raney® Nickel (typically supplied as a slurry in water) for Pd/C.

Step-by-Step Procedure:

  • Vessel Preparation & Dissolution: Follow steps 1 and 2 from Protocol 1. Ethanol or Methanol are common solvents.

  • Catalyst Preparation: Raney Nickel is supplied as a slurry. Decant the storage water and wash the catalyst several times with the chosen reaction solvent. Perform all washes under an inert atmosphere and never allow the catalyst to become dry.

  • Inerting & Catalyst Addition: Follow step 3 from Protocol 1. Under a positive pressure of inert gas, add the solvent-washed Raney Nickel slurry to the reaction vessel using a cannula or a funnel while maintaining the inert atmosphere. The amount of catalyst is typically 10-20% by weight relative to the substrate.

  • Hydrogenation & Monitoring: Follow steps 5-7 from Protocol 1. Raney Nickel is highly active, and the reaction may be faster and more exothermic. Monitoring the temperature is advised.

  • Work-up & Isolation: Follow steps 8 and 9 from Protocol 1. The same precautions for filtering a pyrophoric catalyst apply.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide and Standard Operating Procedure (SOP) Introduction and Strategic Rationale The 5-nitropyridine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide and Standard Operating Procedure (SOP)

Introduction and Strategic Rationale

The 5-nitropyridine scaffold is a highly privileged motif in modern medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and PROTACs [1]. The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. In this transformation, the alkoxide derived from (1-methyl-1H-pyrazol-4-yl)methanol acts as the nucleophile, displacing the chloride leaving group of 2-chloro-5-nitropyridine.

This application note provides a comprehensive, self-validating protocol for this SNAr reaction. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide ensures high-yield, reproducible synthesis suitable for downstream drug discovery applications [2].

Mechanistic Insights and Causality

The success of this SNAr reaction hinges on the precise electronic properties of the reactants:

  • Electrophile Activation (The "Pull"): 2-Chloro-5-nitropyridine is exceptionally reactive toward nucleophiles. The pyridine nitrogen (ortho to the chloride) and the nitro group (para to the chloride) exert a synergistic electron-withdrawing effect. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position highly susceptible to nucleophilic attack.

  • Nucleophile Generation (The "Push"): (1-Methyl-1H-pyrazol-4-yl)methanol is a primary alcohol with moderate nucleophilicity. To drive the reaction to completion and prevent competing side reactions, it must be quantitatively deprotonated to its highly reactive alkoxide form. Strong bases like Sodium Hydride (NaH) are preferred over weaker carbonate bases to ensure irreversible deprotonation.

  • The Meisenheimer Complex: The reaction proceeds via an addition-elimination mechanism. The nucleophilic attack generates a transient, negatively charged intermediate known as the Meisenheimer complex. The polar aprotic solvent (DMF) and the strongly electron-withdrawing nitro group stabilize this intermediate, facilitating the subsequent elimination of the chloride ion to restore aromaticity.

Reaction Optimization and Quantitative Data

The choice of base and solvent dictates the kinetic profile and impurity generation of the reaction. Table 1 summarizes the optimization parameters, demonstrating why NaH in DMF is the superior condition for this specific transformation.

Table 1: Optimization of SNAr Conditions for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
K₂CO₃ (2.0)DMF80 °C1645%Weak base leads to incomplete alkoxide formation; heating causes thermal degradation of the electrophile.
Cs₂CO₃ (1.5)MeCN60 °C872%Better solubility than K₂CO₃, but still requires heating, leading to trace ether cleavage side-products.
KOtBu (1.1)THF0 to 25485%Rapid reaction, but THF limits the solubility of the resulting Meisenheimer complex, causing occasional precipitation.
NaH (1.2) DMF 0 to 25 2 94% Irreversible deprotonation (H₂ gas evolution); DMF perfectly solvates the intermediate, ensuring rapid, clean conversion.

Reaction Workflow and Pathway Visualization

The following diagram illustrates the logical sequence and mechanistic flow of the SNAr protocol.

SNAr_Mechanism Nuc 1. Nucleophile Activation (1-Methyl-1H-pyrazol-4-yl)methanol + NaH Alkoxide 2. Reactive Intermediate Alkoxide Formation + H2 (gas) Nuc->Alkoxide Deprotonation (0 °C) Meisenheimer 4. Meisenheimer Complex (Resonance Stabilized by -NO2) Alkoxide->Meisenheimer Nucleophilic Attack Electrophile 3. Electrophile Addition 2-Chloro-5-nitropyridine in DMF Electrophile->Meisenheimer C2 Position Product 5. Final Product 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine Meisenheimer->Product Chloride Elimination

Mechanistic pathway of the SNAr synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to confirm that the underlying chemical mechanisms are proceeding correctly.

Materials Required:
  • (1-Methyl-1H-pyrazol-4-yl)methanol (1.0 equiv, 10.0 mmol, 1.12 g)

  • 2-Chloro-5-nitropyridine (1.05 equiv, 10.5 mmol, 1.66 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv, 12.0 mmol, 0.48 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Saturated aqueous NH₄Cl solution (for quenching)

Step 1: Nucleophile Activation (Alkoxide Generation)
  • Preparation: Purge a flame-dried 100 mL round-bottom flask with inert gas (N₂ or Argon). Add NaH (0.48 g, 60% dispersion) and suspend in 10 mL of anhydrous DMF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic deprotonation from causing localized solvent degradation or thermal runaway.

  • Addition: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.12 g) in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

  • Self-Validation Check: Observe continuous effervescence (H₂ gas evolution). Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 15 minutes. The cessation of bubbling visually confirms complete conversion to the alkoxide.

Step 2: Electrophilic Aromatic Substitution (SNAr)
  • Cooling: Re-cool the alkoxide solution to 0 °C.

  • Electrophile Addition: Dissolve 2-chloro-5-nitropyridine (1.66 g) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes.

  • Self-Validation Check: Upon addition, the reaction mixture will rapidly transition to a deep yellow/orange or red color. This chromic shift is a direct indicator of the formation of the highly conjugated Meisenheimer complex.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc, 1:1). The reaction is complete when the UV-active spot corresponding to 2-chloro-5-nitropyridine (R_f ~ 0.6) is fully consumed.

Step 3: Quenching and Isolation
  • Quenching: Cool the mixture to 0 °C and strictly add 10 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl safely neutralizes any unreacted NaH without creating a highly alkaline aqueous phase that could hydrolyze the newly formed ether bond.

  • Extraction: Dilute the mixture with 50 mL of distilled water and extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 20% to 50% EtOAc in Hexanes) to yield the pure product as a solid.

Analytical Characterization

To verify the structural integrity of the synthesized 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, researchers should look for the following key spectral markers:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the broad -OH peak (~4.0 ppm) and the presence of a sharp singlet for the -CH₂-O- protons (~5.3 ppm). The pyridine ring will show a highly deshielded proton adjacent to the nitro group (C6-H) at ~9.0 ppm (doublet, J ~ 2.5 Hz). The pyrazole protons will appear as two distinct singlets around 7.4-7.6 ppm, alongside the N-CH₃ singlet at ~3.9 ppm.

  • LC-MS (ESI+): Expected m/z for[M+H]⁺ is 235.08.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: Molecules (via PubMed Central - NIH) URL:[Link] [1]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

Method

Protocol for scaling up the production of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

An Application Guide for the Scalable Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine Abstract This document provides a comprehensive, technically detailed guide for the scaled-up production of 2-[(1-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Abstract

This document provides a comprehensive, technically detailed guide for the scaled-up production of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, a heterocyclic compound of interest as an intermediate in pharmaceutical development. The protocol is designed for researchers, scientists, and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for robust and reproducible synthesis. Moving beyond a simple recitation of steps, this guide explains the causality behind experimental choices, from reaction mechanism to purification strategy, to ensure both success at the bench and a smooth transition to kilogram-scale production.

Synthesis Strategy and Mechanistic Rationale

The synthesis of the target molecule is achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] In this specific application, the reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Retrosynthetic Analysis: The target ether linkage is disconnected to reveal two key starting materials: (1-methyl-1H-pyrazol-4-yl)methanol, the alcohol component, and 2-chloro-5-nitropyridine, the activated aromatic halide.

Mechanism:

  • Deprotonation: The hydroxyl group of (1-methyl-1H-pyrazol-4-yl)methanol is deprotonated by a strong base (e.g., Sodium Hydride) to form a highly nucleophilic alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the electron-deficient carbon atom at the C2 position of the 2-chloro-5-nitropyridine ring. The reaction is regioselective for the C2 position due to the strong electron-withdrawing effect of the nitro group at the C5 position, which stabilizes the negatively charged intermediate (Meisenheimer complex).

  • Chloride Displacement: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final ether product.

The SNAr mechanism is highly favored in this system because the para-nitro group provides the necessary activation by withdrawing electron density from the ring, making it susceptible to nucleophilic attack.[1][3]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_byproduct Byproducts SM1 (1-methyl-1H-pyrazol-4-yl)methanol Base Sodium Hydride (NaH) in THF SM1->Base + SM2 2-chloro-5-nitropyridine Product 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]- 5-nitropyridine SM2->Product Intermediate Sodium (1-methyl-1H-pyrazol-4-yl)methoxide (Alkoxide Intermediate) Base->Intermediate Deprotonation BP2 Hydrogen Gas (H2) Base->BP2 Intermediate->Product SNAr Attack on SM2 BP1 Sodium Chloride (NaCl) Product->BP1 forms

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Welcome to the technical support center for the synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a subclass of the Williamson ether synthesis.[1] In this reaction, the alkoxide, generated from (1-methyl-1H-pyrazol-4-yl)methanol, acts as the nucleophile. It attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-5-nitropyridine ring. The strong electron-withdrawing nature of the nitro group at the C-5 position is critical, as it activates the pyridine ring for nucleophilic attack, facilitating the displacement of the chloride leaving group.[2][3]

Understanding the interplay of base, solvent, temperature, and potential side reactions is paramount to achieving a high-yield, clean synthesis. This guide will walk you through these critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[3] It involves two main steps:

  • Nucleophilic Attack: The alkoxide of (1-methyl-1H-pyrazol-4-yl)methanol attacks the C-2 position of 2-chloro-5-nitropyridine, which is electron-deficient due to the nitro group. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group, yielding the final ether product.[3]

Q2: Why is a base necessary for this reaction? A: A base is required to deprotonate the hydroxyl group of (1-methyl-1H-pyrazol-4-yl)methanol. This converts the alcohol, a weak nucleophile, into its corresponding alkoxide, which is a much stronger nucleophile. This deprotonation step is essential to initiate the reaction at a practical rate.[5]

Q3: Can I use 2-fluoro-5-nitropyridine instead of 2-chloro-5-nitropyridine? A: Yes, and it may even be advantageous. In SNAr reactions, the carbon-fluorine bond is highly polarized, making the carbon more electrophilic. Fluoride is also a competent leaving group in this context. Reactions with 2-fluoro-5-nitropyridine are often faster and may proceed under milder conditions compared to the chloro-analogue.

Q4: My starting material, 2-chloro-5-nitropyridine, seems to be degrading. Why? A: 2-Chloro-5-nitropyridine can be susceptible to hydrolysis, especially in the presence of strong aqueous bases, which can lead to the formation of 2-hydroxy-5-nitropyridine.[2][6] It is crucial to use anhydrous conditions for the SNAr reaction and to perform workups carefully, avoiding prolonged exposure to strong bases.

In-Depth Troubleshooting Guide

Problem: Low or No Product Yield

Low product yield is the most common issue encountered. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents check_base 2. Assess Base and Deprotonation start->check_base check_conditions 3. Evaluate Reaction Conditions start->check_conditions check_workup 4. Review Workup & Purification start->check_workup sub_reagents1 Purity of 2-chloro-5-nitropyridine? (Check via NMR/GC-MS) check_reagents->sub_reagents1 sub_reagents2 Purity of pyrazole alcohol? (Check via NMR/Melting Point) check_reagents->sub_reagents2 sub_reagents3 Anhydrous solvents used? check_reagents->sub_reagents3 sub_base1 Is the base strong enough? (pKa of alcohol vs. conjugate acid of base) check_base->sub_base1 sub_base2 Was the base fresh/active? (e.g., NaH can oxidize) check_base->sub_base2 sub_base3 Incomplete deprotonation? (Consider pre-forming alkoxide) check_base->sub_base3 sub_conditions1 Is the temperature optimal? (Too low = slow kinetics; too high = side products) check_conditions->sub_conditions1 sub_conditions2 Is the solvent appropriate? (Polar aprotic like DMF/DMSO is best) check_conditions->sub_conditions2 sub_conditions3 Sufficient reaction time? (Monitor via TLC/LC-MS) check_conditions->sub_conditions3 sub_workup1 Product lost during extraction? (Check aqueous layer) check_workup->sub_workup1 sub_workup2 Decomposition during workup? (Avoid strong acid/base) check_workup->sub_workup2

Figure 1. Systematic workflow for troubleshooting low reaction yield.
  • Causality 1: Inadequate Deprotonation of the Alcohol The reaction cannot proceed without the formation of the nucleophilic alkoxide. If the base is not strong enough to completely deprotonate the (1-methyl-1H-pyrazol-4-yl)methanol, the reaction will be slow or will not start at all.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is often preferred as it forms hydrogen gas, which bubbles out of the solution, driving the deprotonation to completion. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times to be effective.

  • Causality 2: Incorrect Solvent Choice The choice of solvent is critical for an SNAr reaction. The solvent must be able to dissolve the reagents and stabilize the charged Meisenheimer intermediate.

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[7] These solvents are excellent at solvating cations, leaving the alkoxide nucleophile "naked" and highly reactive. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Causality 3: Sub-optimal Temperature Like most chemical reactions, the rate of this SNAr reaction is temperature-dependent.

    • Solution: A typical temperature range for this reaction is 60-100 °C.[7] If the reaction is sluggish at a lower temperature, gradually increasing the heat can significantly improve the rate. However, excessive temperatures (>120 °C) can lead to decomposition of the starting materials or product and the formation of side products. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.

Problem: Formation of Impurities

Even with a good yield, product purity can be a challenge. Identifying the source of impurities is the first step to eliminating them.

  • Impurity Source 1: Unreacted Starting Materials The most common impurities are residual 2-chloro-5-nitropyridine or (1-methyl-1H-pyrazol-4-yl)methanol.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If one starting material is consistently left over, consider adjusting the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the (1-methyl-1H-pyrazol-4-yl)methanol and base can help drive the consumption of the 2-chloro-5-nitropyridine. Purification via column chromatography is typically effective at removing both starting materials.

  • Impurity Source 2: Hydrolysis of Starting Material If there is trace water in the reaction, 2-chloro-5-nitropyridine can hydrolyze to 2-hydroxy-5-nitropyridine.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. This impurity is more polar than the product and can usually be separated by column chromatography.

  • Impurity Source 3: N-Alkylation of the Pyrazole Ring While O-alkylation is desired, there is a small possibility of competitive N-alkylation on the pyrazole ring, especially under certain conditions. This occurs because pyrazole anions can be ambident nucleophiles.[8]

    • Solution: This side reaction is generally minimized by using conditions that favor the formation of the alkoxide (O-anion). Using a strong, non-nucleophilic base like NaH favors deprotonation of the alcohol over interaction with the pyrazole ring. This impurity would likely have a different polarity and could be identified by LC-MS and separated chromatographically.

Experimental Protocols & Data

Baseline Protocol for Synthesis

This protocol is a robust starting point for the synthesis, adapted from procedures for similar SNAr reactions.[9]

  • Preparation: To a dry, round-bottom flask under a nitrogen atmosphere, add (1-methyl-1H-pyrazol-4-yl)methanol (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 0.1 M concentration relative to the limiting reagent).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • SNAr Reaction: Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction to 80 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly adding it to ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Optimization of Reaction Conditions

To maximize yield, systematically varying the base and solvent can be highly effective. The following table provides illustrative data on how these changes can impact the reaction outcome.

EntryBase (eq)SolventTemperature (°C)Time (h)Approx. Yield (%)
1NaH (1.3)DMF80392%
2NaH (1.3)DMSO80390%
3K₂CO₃ (2.0)DMF1001275%
4Cs₂CO₃ (1.5)Acetonitrile80 (reflux)888%
5KOtBu (1.3)THF65 (reflux)485%
6NaH (1.3)THF65 (reflux)1065%

Data is illustrative and based on typical outcomes for SNAr reactions.

Analysis of Optimization Data:

  • Strong bases like NaH in polar aprotic solvents like DMF or DMSO (Entries 1 & 2) provide the highest yields in the shortest time.

  • Weaker bases like K₂CO₃ (Entry 3) require more forcing conditions (higher temperature, longer time) and typically result in lower yields.

  • Cesium carbonate (Cs₂CO₃) (Entry 4) is often an excellent choice, as the large cesium cation enhances the reactivity of the alkoxide.

  • Solvents like THF (Entries 5 & 6) are less polar and generally result in slower reaction rates and lower yields compared to DMF or DMSO.

Visualization of Key Relationships

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome.

Reaction_Parameters parameters Reaction Parameters Base Solvent Temperature base_effect Base Selection Strong Base (NaH, KOtBu) leads to faster, more complete deprotonation Weaker Base (K2CO3) requires more energy parameters:b1->base_effect solvent_effect Solvent Choice Polar Aprotic (DMF, DMSO) stabilizes intermediate, increasing rate Less Polar (THF) or Protic solvents hinder reaction parameters:s1->solvent_effect temp_effect Temperature Control Higher Temp increases rate Excessive Temp leads to side products/decomposition parameters:t1->temp_effect outcome High Yield & Purity base_effect->outcome solvent_effect->outcome temp_effect->outcome

Figure 2. Influence of key parameters on reaction success.

References

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Method for preparing 2-chloro-5-nitropyridine.
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Common Organic Chemistry. WO 2012/069948 Al. [Link]

  • Supporting Information for: A general method for the C–H arylation of 1-aryl-1H-imidazoles, -benzimidazoles, and -pyrazoles. Royal Society of Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. European Patent Office. [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. [Link]

  • 6-(1-méthyl-1h-pyrazol-4-yl)-3-(2-méthyl-2h-indazol-5-).
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. Googleapis. [Link]

  • The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. Heterocycles. [Link]

  • 2-Chloro-5-nitropyridine. PMC. [Link]

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Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine in Aqueous Media

Welcome to the technical support guide for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the inherent aqueous solubility challenges of this compound.

Understanding the Molecule: Why is Solubility a Challenge?

The structure of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine contains several features that contribute to its low solubility in neutral aqueous media. The molecule possesses multiple aromatic rings (pyrazole and nitropyridine), which are hydrophobic and contribute to a high crystal lattice energy. High melting points, often indicative of strong intermolecular forces in the solid state, have been observed in related structures like 2-methoxy-5-nitropyridine (104-108 °C).[1][2][3][4] Overcoming this crystal energy is a primary barrier to dissolution.

However, the structure also contains nitrogen atoms within the pyrazole and pyridine rings. These act as weak bases and can be protonated in acidic conditions.[5] This fundamental property is the key to manipulating and enhancing the compound's aqueous solubility.

Physicochemical Profile (Predicted & Known Analogs)
PropertyValue / ObservationImplication for Aqueous Solubility
Molecular Formula C11H11N4O3-
Appearance Likely a crystalline solidHigh crystal lattice energy must be overcome for dissolution.[6]
logP (Predicted) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting poor intrinsic water solubility.
pKa (Predicted) ~2.5 - 3.5 (for the most basic nitrogen)The compound is a weak base; solubility will be highly dependent on pH.[7][8]
Aqueous Solubility Stated as "insoluble" for analogs.[1][3]Very low solubility is expected at neutral and basic pH.

Frequently Asked Questions (FAQs)

Q1: My compound will not dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening and what is the first and most critical step I should take?

Answer: Your observation is expected. 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a weakly basic compound.[9] In neutral or alkaline solutions (like PBS at pH 7.4), the molecule exists predominantly in its neutral, un-ionized form. This form is less interactive with polar water molecules and prefers to remain in its solid, crystalline state.

The most critical first step is pH adjustment . By lowering the pH of your aqueous medium, you introduce an excess of protons (H+). These protons will react with the basic nitrogen atoms on the pyridine or pyrazole rings, converting the neutral molecule into a positively charged salt.[8][10] This ionized form is significantly more polar and, therefore, more soluble in water. For many weakly basic drugs, lowering the pH can increase solubility by several orders of magnitude.[11][12]

Q2: How can I systematically determine the optimal pH for solubilizing my compound for an experiment?

Answer: A pH-solubility profile is the most systematic way to identify the optimal pH range for your compound. This involves measuring the equilibrium solubility of the compound across a range of pH values. As a weak base, you will observe a dramatic increase in solubility as the pH drops below the compound's pKa.[13][14]

The relationship is governed by the Henderson-Hasselbalch equation, which dictates that solubility increases as the degree of ionization increases.[13] For a basic drug, maximum solubility is achieved at a pH value (pHmax) that is dependent on its intrinsic solubility, pKa, and the solubility product of its salt form.[15] We provide a detailed methodology for this in Protocol 2: pH-Solubility Profile Generation .

Q3: I have tried lowering the pH, but I either cannot achieve the desired concentration, or the required low pH is incompatible with my biological assay. What is the next logical step?

Answer: When pH modification alone is insufficient or not viable, the use of co-solvents is the next logical step.[16] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.

Commonly used co-solvents in research and early development include:

  • Ethanol: A common and effective choice.

  • Propylene Glycol (PG): A viscous, often used solvent.

  • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer with excellent solubilizing capacity.

  • Dimethyl Sulfoxide (DMSO): A very strong but potentially cytotoxic solvent, typically used in small percentages (<1%).

It is crucial to note that while co-solvents increase the total amount of drug in solution, they can also decrease the permeability of highly permeable (BCS Class II) drugs by increasing the viscosity of the medium.[17] A screening experiment, as detailed in Protocol 3: Co-Solvent Screening , is essential to find the right balance for your specific needs.

Q4: For drug development purposes, I need to create a more robust formulation for in vivo studies. What advanced strategies should I consider?

Answer: For preclinical and clinical development, moving beyond simple solutions is often necessary to achieve adequate bioavailability. Here are three advanced strategies:

  • Surfactant-Based Formulations: Surfactants form micelles in aqueous solution above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core that can encapsulate your compound, effectively solubilizing it within the aqueous phase.[10][18] Non-ionic surfactants like Polysorbate 80 or d-α-tocopherol polyethylene glycol 1000 succinate (Vitamin E TPGS) are common choices.

  • Salt Formation: While pH adjustment creates a salt in situ, you can synthesize and isolate a stable, solid salt form (e.g., hydrochloride, mesylate, or tosylate).[19][20] A well-chosen salt can offer significant improvements in solubility, dissolution rate, and stability.[11] This requires a salt screening study to identify the optimal counterion.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for significantly enhancing the apparent solubility of poorly soluble drugs.[21][22] In an ASD, the crystalline structure of the drug is disrupted by dispersing it at a molecular level within a polymer matrix (e.g., PVP, HPMC-AS).[23][24][25] This amorphous form does not have a crystal lattice to overcome, leading to much faster dissolution and the ability to achieve supersaturated concentrations.[26] ASDs are typically prepared using methods like spray drying or hot-melt extrusion.[22]

Q5: How do I ensure my compound is truly dissolved and not just a fine suspension? And how can I accurately measure its concentration?

Answer: This is a critical point, as undissolved material can lead to highly variable and erroneous experimental results.

  • Visual Inspection: A true solution should be perfectly clear and free of any visible particles, even when viewed against a dark background with a light source (Tyndall effect). Hazy or cloudy mixtures indicate a suspension or the formation of a colloidal species.

  • Equilibration and Filtration/Centrifugation: To measure equilibrium solubility, the solution must be saturated in the presence of excess solid, allowed to equilibrate (typically 24-48 hours), and then the undissolved solid must be removed. This is best done by centrifuging at high speed and then carefully sampling the supernatant, or by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantitative Analysis: Visual inspection is not enough. You must use a validated analytical method to determine the concentration in your filtered supernatant. For a UV-active molecule like this, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard.[27][28][29][30] A simple UV-Vis spectrophotometer can also be used if you have a pure reference standard and no interfering excipients.

Troubleshooting Workflows and Mechanisms

The following diagrams illustrate the logical flow for troubleshooting solubility issues and the mechanisms behind key solubilization techniques.

G cluster_0 Initial Observation cluster_1 Primary Strategy: pH Modification cluster_2 Secondary Strategy: Co-solvents cluster_3 Advanced Formulation (Development) start Compound fails to dissolve in neutral aqueous buffer ph_step Systematically lower pH (e.g., pH 5, 4, 3, 2) start->ph_step ph_check Is solubility sufficient & pH compatible? ph_step->ph_check ph_success Experiment Proceeds ph_check->ph_success Yes cosolvent_step Screen biocompatible co-solvents (e.g., PEG 400, PG, Ethanol) ph_check->cosolvent_step No ph_fail No cosolvent_check Is solubility sufficient? cosolvent_step->cosolvent_check cosolvent_success Experiment Proceeds cosolvent_check->cosolvent_success Yes advanced_step Evaluate advanced strategies: - Surfactants (Micelles) - Salt Form Screening - Amorphous Solid Dispersions cosolvent_check->advanced_step No cosolvent_fail No advanced_success In Vivo Study Formulation advanced_step->advanced_success

Caption: The effect of pH on the ionization and solubility state.

Detailed Experimental Protocols

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of the compound in a specific aqueous medium (e.g., water, pH 7.4 buffer).

Materials:

  • 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine (solid powder)

  • Selected aqueous medium (e.g., deionized water, PBS pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV system with a validated quantitative method

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Add an excess amount of the solid compound to a vial (e.g., add 2-5 mg to 1 mL of solvent). The key is to ensure solid material remains at the end of the experiment.

  • Add the selected aqueous medium to the vial (e.g., 1.0 mL).

  • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for at least 24 hours to ensure equilibrium is reached. 48 hours is preferable to be certain.

  • After equilibration, visually confirm that excess solid remains.

  • Remove the vials and centrifuge at >10,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining fine particulates.

  • Dilute the filtered sample as necessary with the mobile phase.

  • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method. The resulting concentration is the equilibrium solubility.

Protocol 2: pH-Solubility Profile Generation

Objective: To determine the solubility of the compound across a range of physiologically relevant pH values.

Materials:

  • All materials from Protocol 1.

  • A series of buffers covering a pH range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with low ionic strength where possible (e.g., citrate for acidic range, phosphate for neutral range).

Methodology:

  • Follow the exact steps outlined in Protocol 1.

  • Instead of a single aqueous medium, set up parallel experiments, one for each pH buffer in your series.

  • After equilibration and sample preparation, quantify the concentration for each pH point.

  • Plot the resulting solubility (on a logarithmic scale) versus the pH value. This graph is your pH-solubility profile and will clearly show the pH at which solubility begins to dramatically increase.

Protocol 3: Co-Solvent Screening

Objective: To evaluate the ability of different co-solvents to increase the solubility of the compound.

Materials:

  • All materials from Protocol 1.

  • A selection of co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol.

  • Primary aqueous vehicle (e.g., pH 5.0 citrate buffer, where some solubility is already present).

Methodology:

  • Prepare a series of aqueous/co-solvent mixtures. For example:

    • 90:10 (v/v) Buffer:Co-solvent

    • 80:20 (v/v) Buffer:Co-solvent

    • 70:30 (v/v) Buffer:Co-solvent

  • For each co-solvent, set up a series of vials with the different mixture percentages.

  • Follow the shake-flask procedure as described in Protocol 1 for each of these solvent systems.

  • Quantify the final concentration for each condition.

  • Present the data in a table or bar chart to compare the effectiveness of each co-solvent at different concentrations.

Data Summary Table (Example)
Solvent SystemTemperature (°C)Measured Solubility (µg/mL)
Deionized Water25< 1 (Below LOQ)
PBS (pH 7.4)25< 1 (Below LOQ)
Citrate Buffer (pH 4.0)2515.2
Citrate Buffer (pH 2.0)25250.8
20% PEG 400 in pH 4.0 Buffer2575.5
20% Ethanol in pH 4.0 Buffer2558.1

References

  • Brough, C., & Williams, R. O. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery.
  • Lüdeker, D., & Briel, T. (n.d.).
  • Catalent. (n.d.). Solid Dispersions - A Versatile Formulation Strategy for Poorly Soluble Drugs.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Pharmaceutical Technology. (2025, March 11). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Aragen Life Sciences. (n.d.).
  • Zhang, J., et al. (2022).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Ask A Formulator. (2022, April 19). How Do You Solubilize An API That Does Not Want To Dissolve? laindon.com.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16.
  • BenchChem Technical Support Team. (2025, December).
  • Sun, N., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 1820-1831.
  • Jain, P., & Yalkowsky, S. H. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Kumar, L., & Kumar, A. (2018).
  • BenchChem Technical Support Team. (2025, December). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry Notes.
  • BenchChem. (2025).
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Kumar, S., & Singh, A. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Mohammed, Y., & Satheesh, J. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. BenchChem.
  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 268-276.
  • Thommes, M., & Kleinebudde, P. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 855-862.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Chemsrc. (2025, August 25). 2-Methoxy-5-nitropyridine. Chemsrc.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitropyridine. Sigma-Aldrich.
  • Pharma Focus Asia. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia.
  • ChemBK. (2024, April 9). 2-Methoxy-5-nitropyridine. ChemBK.
  • Al-Ostoot, F. H., et al. (2025, March 31).
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • ChemicalBook. (2026, January 13). 2-Methoxy-5-nitropyridine. ChemicalBook.
  • Bruno, O., et al. (2022).
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine , a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine , a critical intermediate often utilized in kinase inhibitor discovery and agrochemical development.

This compound is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) between (1-methyl-1H-pyrazol-4-yl)methanol and 2-chloro-5-nitropyridine under basic conditions. While the reaction is robust, isolating the product in >99.5% purity presents distinct challenges due to the physicochemical properties of the pyrazole and nitropyridine moieties.

Mechanistic Insights & Causality in Purification (E-E-A-T)

Understanding the molecular properties of your target is the first step in designing a self-validating purification protocol. Do not rely on trial and error; let the chemistry dictate the workflow.

  • The Nitropyridine Core : The electron-withdrawing nitro group makes the pyridine ring highly electron-deficient. This core is highly crystalline but notoriously prone to forming colored charge-transfer complexes with trace electron-rich impurities[1]. This is why crude mixtures often appear dark brown despite high NMR purity.

  • The Pyrazole-Ether Linkage : The 1-methylpyrazole ring acts as a strong hydrogen-bond acceptor. The flexible ether linkage lowers the overall lattice energy compared to rigid biaryl compounds. This flexibility makes the molecule highly susceptible to "oiling out" (liquid-liquid phase separation) during rapid cooling, rather than forming a solid crystal lattice[2].

  • Impurity Profile : The most stubborn impurity is often unreacted 2-chloro-5-nitropyridine. Because both the starting material and the product share the nitropyridine core, their Rf​ values on silica gel can be frustratingly close if the solvent gradient is not strictly controlled.

Standardized Purification Workflows

The following protocols represent a self-validating system: each step removes a specific class of impurity, ensuring that the final recrystallization is not burdened by gross contamination.

Phase 1: Liquid-Liquid Extraction (LLE)

Objective : Remove inorganic base salts (e.g., NaH , K2​CO3​ byproducts) and highly polar impurities like unreacted (1-methyl-1H-pyrazol-4-yl)methanol.

  • Quench : Quench the crude reaction mixture with saturated aqueous NH4​Cl to neutralize any residual base and protonate polar byproducts.

  • Extract : Extract the aqueous layer with Ethyl Acetate (EtOAc). The target ether is highly soluble in EtOAc, while the unreacted pyrazole alcohol partitions favorably into the aqueous phase.

  • Wash : Wash the combined organic layers with brine to remove residual water and trace polar organics.

  • Dry & Concentrate : Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Flash Column Chromatography

Objective : Separate the target ether from unreacted 2-chloro-5-nitropyridine and potential 2-hydroxy-5-nitropyridine hydrolysis byproducts.

  • Stationary Phase : Standard 40-63 µm silica gel.

  • Eluent System : A strict gradient of Hexanes to EtOAc. Start at 100% Hexanes to flush out the highly non-polar 2-chloro-5-nitropyridine. Gradually ramp to 1:1 Hexanes/EtOAc to elute the target compound.

  • Monitoring : Use UV detection at 254 nm. The nitro group provides strong UV absorbance.

Phase 3: High-Purity Recrystallization

Objective : Achieve >99.5% purity and optimal crystal habit for downstream reactions or X-ray crystallography.

  • Dissolution : Suspend the chromatographed solid in a minimum volume of hot Isopropanol (IPA) or Ethanol (EtOH) at 75∘C [3].

  • Clarification (Optional) : If the solution is dark yellow or brown, add 5%w/w activated charcoal, stir for 10 minutes at reflux, and perform a hot filtration through a pad of Celite[3].

  • Crystallization : Allow the filtrate to cool to room temperature slowly (over 2 hours) without disturbance. Rapid cooling will cause the flexible ether to "oil out"[1].

  • Isolation : Once crystals have formed at room temperature, transfer the flask to an ice bath ( 0∘C ) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with ice-cold IPA.

Visualizing the Purification Logic

PurificationWorkflow Crude Crude SNAr Mixture (Product + Reagents) Workup Aqueous Workup (Sat. NH4Cl / EtOAc) Crude->Workup Aqueous Aqueous Phase (Salts, Pyrazole-OH) Workup->Aqueous Discard Organic Organic Phase (Product, 2-Cl-5-NO2-pyr) Workup->Organic Keep Silica Silica Chromatography (Hexanes/EtOAc Gradient) Organic->Silica Concentrate Recryst Recrystallization (Hot Isopropanol) Silica->Recryst Isolate Fractions Pure Pure Target Compound (>99.5% Purity) Recryst->Pure Filter & Dry

Caption: Step-by-step purification workflow for isolating 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent is critical to prevent product loss and ensure high purity. The table below summarizes the empirical performance of common recrystallization solvents for nitropyridine ethers[4].

Solvent SystemSolubility at 20∘C Solubility at RefluxCrystallization OutcomeRecommendation
Isopropanol (IPA) LowHighExcellent, pale yellow needlesPrimary Choice
Ethanol (EtOH) ModerateVery HighGood, but lower recovery yieldAlternative
EtOAc / Hexanes (1:3) ModerateHighProne to "oiling out" if cooled fastUse with caution
Toluene / Heptane LowModerateMicrocrystalline powderGood for bulk
Water InsolubleInsolubleN/ADo not use

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a syrup at the bottom of the flask) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated. This is a highly common phenomenon with flexible ether-linked nitropyridines[2].

  • Solution : Do not attempt to scratch the glass while it is oiled out; it will trap impurities. Reheat the mixture until it is completely homogenous. Add 10-20% more of the "good" solvent (e.g., IPA or EtOAc) to lower the saturation temperature. Allow the flask to cool very slowly in a hot water bath that is turned off. If available, add a seed crystal when the solution reaches 40∘C [1].

Q2: The isolated crystals are dark brown, but LC-MS/NMR shows it is mostly pure. What is the contaminant? A2: Nitropyridines are notorious for forming highly colored charge-transfer complexes with trace amounts of electron-rich impurities (often degradation products of the pyrazole or residual amines). Even 0.1% of these impurities can turn the entire batch brown.

  • Solution : Dissolve the crystals in hot solvent, add activated charcoal (Darco), and perform a hot filtration. The charcoal effectively traps these polymeric/charge-transfer impurities, yielding the expected pale-yellow crystals[3].

Q3: I cannot separate the unreacted 2-chloro-5-nitropyridine from my product on silica gel. They co-elute. A3: 2-chloro-5-nitropyridine is highly non-polar, while your product has a polar pyrazole ring. If they are co-eluting, your solvent system is likely too polar too quickly.

  • Solution : Flush the column with 100% Hexanes or Heptane first to elute the 2-chloro-5-nitropyridine. Only begin introducing EtOAc (e.g., 5% increments) after the starting material has completely eluted. Alternatively, switch to a Dichloromethane (DCM) / Methanol gradient, as DCM often provides orthogonal selectivity for nitropyridines[2].

TroubleshootingTree Issue Recrystallization Issue Detected Type What is the issue? Issue->Type Oiling Oiling Out (Syrup Formation) Type->Oiling Color Dark/Colored Crystals Type->Color Action1 Reheat, add more IPA, cool slowly & seed Oiling->Action1 Action2 Hot filtration with Activated Charcoal Color->Action2 Success Pure, Pale-Yellow Crystals Action1->Success Action2->Success

Caption: Decision tree for troubleshooting common recrystallization issues with nitropyridine derivatives.

References

  • Google Patents. "CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine." Google Patents.
  • Canadian Science Publishing. "PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES." Canadian Journal of Chemistry. Available at:[Link]

  • Taylor & Francis. "Recrystallization – Knowledge and References." Taylor & Francis Online. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Welcome to the Technical Support Center for the synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. This guide is designed for researchers and drug development professionals who are scaling or optimizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. This guide is designed for researchers and drug development professionals who are scaling or optimizing this specific Active Pharmaceutical Ingredient (API) intermediate.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between (1-methyl-1H-pyrazol-4-yl)methanol and 2-chloro-5-nitropyridine. While the strongly electron-withdrawing nitro group highly activates the pyridine ring for nucleophilic attack, this same activation makes the substrate highly susceptible to side reactions if the microenvironment is not strictly controlled [1].

Below, we detail the mechanistic causality of common failures, provide a troubleshooting FAQ, and outline a self-validating experimental protocol.

Part 1: Mechanistic Insights & Reaction Logic

In an SNAr reaction, the alkoxide of (1-methyl-1H-pyrazol-4-yl)methanol attacks the electron-deficient 2-position of the nitropyridine, forming a negatively charged Meisenheimer complex. The subsequent elimination of the chloride ion yields the target ether [2].

However, the thermodynamic stability of the target molecule competes with several kinetic side reactions. Trace water can act as a competing nucleophile, leading to hydrolysis. Furthermore, excessive thermal energy can cause the Meisenheimer complex to undergo oxidative degradation rather than clean chloride elimination.

SNAr_Logic Reagents 2-Chloro-5-nitropyridine + Pyrazole-Methanol Base t-BuOK / Anhydrous DMSO Reagents->Base Deprotonation Hydrolysis Side Product: 2-Hydroxy-5-nitropyridine Reagents->Hydrolysis Competing Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Base->Meisenheimer Nucleophilic Attack Target Target Ether: 2-[(1-methyl-1H-pyrazol-4-yl)methoxy] -5-nitropyridine Meisenheimer->Target Chloride Elimination Degradation Tarry Degradation Products Meisenheimer->Degradation Thermal Breakdown Water Trace H2O Water->Hydrolysis Heat Excessive Heat (>60°C) Heat->Degradation

Caption: SNAr reaction logic detailing the target pathway and common side-reaction deviations.

Part 2: Troubleshooting FAQs

Q1: Why is my primary LC-MS peak showing an m/z of 141 [M+H]+ instead of the target product (m/z 235 [M+H]+)? A1: An m/z of 141 corresponds to 2-hydroxy-5-nitropyridine. This is a classic hydrolysis side reaction. The 2-chloro-5-nitropyridine substrate is highly activated; if trace water is present in your solvent or hygroscopic base (like t-BuOK), hydroxide ions will outcompete your bulky pyrazole-methanol for the electrophilic carbon [1]. Causality & Fix: Water acts as a smaller, highly mobile nucleophile. You must use strictly anhydrous solvents (e.g., DMSO over molecular sieves) and perform the reaction under a dry Nitrogen or Argon atmosphere.

Q2: The reaction stalls at 40-50% conversion, and I see unreacted 2-chloro-5-nitropyridine. Should I heat the reaction to 80°C to drive it to completion? A2: No. Heating highly activated nitropyridine SNAr reactions above 60°C frequently leads to the thermal decomposition of the Meisenheimer complex, resulting in a black, tarry mixture [2]. Causality & Fix: The stall is likely due to base depletion or incomplete alkoxide formation, not a lack of thermal energy. Pre-stir the (1-methyl-1H-pyrazol-4-yl)methanol with the base for 30 minutes at 0°C to ensure complete alkoxide generation before adding the electrophile.

Q3: Is there a risk of N-alkylation occurring on the pyrazole ring? A3: In this specific synthesis, no. The pyrazole precursor is (1-methyl-1H-pyrazol-4-yl)methanol. Because the N1 position is already protected by a methyl group, the tautomeric ambiguity of the pyrazole ring is resolved, structurally blocking competing N-alkylation and ensuring absolute chemoselectivity for O-alkylation.

Q4: Why do I see ether cleavage products during the workup phase? A4: If the reaction is quenched with pure water while strongly basic conditions remain, the resulting hydroxide can attack the newly formed ether linkage, cleaving it back to 2-hydroxy-5-nitropyridine. Causality & Fix: Always quench the reaction with a mild acid buffer, such as saturated aqueous ammonium chloride (NH₄Cl), to immediately neutralize the base and protect the ether bond.

Part 3: Quantitative Data & Side Product Profiling

Use the following self-validating analytical markers to diagnose your reaction mixture during LC-MS monitoring.

Side Product / IssueAnalytical Marker (LC-MS)Root CausePreventive Action
2-Hydroxy-5-nitropyridine m/z 141[M+H]⁺Trace water / HydrolysisUse anhydrous DMSO; flame-dry glassware; N₂ atmosphere.
Unreacted Substrate m/z 159 [M+H]⁺Incomplete alkoxide generationPre-stir alcohol + base for 30 mins before electrophile addition.
2-Methoxy-5-nitropyridine m/z 155[M+H]⁺Methanol used as solventStrictly avoid protic solvents; use aprotic solvents (DMSO/THF).
Tarry Degradation Broad baseline (HPLC)Thermal degradationMaintain reaction temperature between 0°C and 25°C.

Part 4: Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each phase contains built-in checks to ensure the chemical microenvironment prevents side reactions.

Materials Required:

  • (1-methyl-1H-pyrazol-4-yl)methanol (1.1 equiv)

  • 2-chloro-5-nitropyridine (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv, sublimed/anhydrous)

  • Anhydrous DMSO (≤50 ppm H₂O)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen gas for 10 minutes.

  • Alkoxide Generation (Preventing Stalls): Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.1 equiv) in anhydrous DMSO to create a 0.2 M solution. Cool the flask to 0°C using an ice bath. Add t-BuOK (1.2 equiv) portion-wise over 5 minutes. Stir at 0°C for exactly 30 minutes to ensure complete deprotonation.

  • Electrophile Addition (Temperature Control): Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the alkoxide mixture at 0°C to prevent exothermic spikes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 to 4 hours. Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed only when the m/z 159 peak is consumed.

  • Buffered Quench (Preventing Cleavage): Cool the reaction back to 0°C. Slowly add cold saturated aqueous NH₄Cl (equal to the reaction volume) to neutralize the remaining base.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively pull the DMSO out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental_Workflow Step1 1. Alkoxide Generation (0°C, 30 min) Step2 2. Substrate Addition (Dropwise) Step1->Step2 Step3 3. Room Temp Reaction (2-4 hours) Step2->Step3 Step4 4. LC-MS Validation Step3->Step4 Step5 5. NH4Cl Quench & Extraction Step4->Step5 Step6 6. Silica Gel Purification Step5->Step6

Caption: Step-by-step experimental workflow for the SNAr synthesis of the target ether.

References

  • Makosza, Mieczyslaw. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews (ACS Publications), 2004. Available at:[Link]

Troubleshooting

Overcoming steric hindrance in 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine derivatives.

This scaffold is a highly valued intermediate in the development of somatostatin receptor agonists and kinase inhibitors[1]. However, the bulky (1-methyl-1H-pyrazol-4-yl)methoxy group introduces significant steric hindrance that can derail both the initial etherification and downstream functionalization. This guide synthesizes field-proven troubleshooting strategies, kinetic principles, and validated protocols to help you overcome these challenges.

Pathway Visualization: Identifying Steric Bottlenecks

G A 2-Chloro-5- nitropyridine C SNAr Bottleneck: Steric Clash at C2 A->C B (1-Methyl-1H-pyrazol -4-yl)methanol B->C D 2-[(1-Methyl-1H-pyrazol-4-yl) methoxy]-5-nitropyridine C->D Optimized Base E Nitro Reduction (Pd/C, H2) D->E F 5-Amino Derivative E->F G Buchwald-Hartwig Bottleneck F->G Aryl Halide H C5-Functionalized Target G->H Bulky Ligand

Synthetic workflow highlighting steric bottlenecks in SNAr and cross-coupling steps.

Troubleshooting Q&A: Overcoming Experimental Failures

Section 1: Nucleophilic Aromatic Substitution (SNAr) at C2

Q: Why is my SNAr reaction between 2-chloro-5-nitropyridine and (1-methyl-1H-pyrazol-4-yl)methanol stalling at 40% conversion despite extended heating?

A: The stalling is caused by a combination of the nucleophile's steric bulk and incomplete alkoxide generation. While the nitro group at the 5-position strongly activates the pyridine ring for SNAr[2], the bulky 1-methylpyrazole ring restricts the trajectory of nucleophilic attack. Furthermore, using weaker bases (like K2​CO3​ ) in polar aprotic solvents often fails to fully deprotonate the alcohol, leading to sluggish kinetics[3].

The Fix: Switch to a stronger, non-nucleophilic base like Potassium tert-butoxide ( tBuOK ) in anhydrous THF or DMSO. It is critical to pre-form the alkoxide before introducing the electrophile. This ensures complete formation of the active nucleophile and prevents the base from directly degrading the 2-chloro-5-nitropyridine[3].

Section 2: Downstream Functionalization (Buchwald-Hartwig Amination)

Q: After reducing the nitro group to an amine, my Buchwald-Hartwig amination with aryl bromides yields mostly unreacted starting material and trace bis-arylation. How can I drive this reaction?

A: Aminopyridines are inherently poor nucleophiles compared to aliphatic amines[4]. When you add the bulky 2-[(1-methyl-1H-pyrazol-4-yl)methoxy] group to the ortho/meta vicinity, it adopts conformations that sterically shield the C5-amine. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) struggle with the oxidative addition and reductive elimination cycle under these hindered, electronically deactivated conditions.

The Fix: Employ a highly active precatalyst system paired with a bulky, electron-rich biaryl phosphine ligand like DavePhos or BrettPhos . DavePhos provides electron-rich coordination that accelerates reductive elimination, while its steric bulk actively prevents off-target bis-arylation[5]. Pair this with a strong base like Cs2​CO3​ to facilitate the deprotonation of the amine without tolerating functional group degradation[5].

Quantitative Data: Condition Optimization

The following table summarizes the performance of standard versus optimized conditions for both critical bottlenecks, demonstrating the necessity of steric-specific reagents.

Reaction StepStandard ConditionsOptimized ConditionsYield (%)Primary Byproduct / Issue
SNAr (Etherification) K2​CO3​ , DMF, 80°C, 12h tBuOK , THF/DMSO, 25°C, 3h42% 91% Unreacted SM; Hydrolysis of electrophile
Buchwald-Hartwig Pd(OAc)2​ , BINAP, NaOtBu , 100°C Pd2​(dba)3​ , DavePhos , Cs2​CO3​ , 80°C15% 84% Catalyst death; Bis-arylation

Step-by-Step Experimental Protocols

Protocol 1: Optimized SNAr Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

This protocol utilizes pre-alkoxide formation to overcome steric barriers and prevent electrophile degradation[3].

  • Alkoxide Generation: In an oven-dried, nitrogen-purged flask, dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.1 equiv) in anhydrous THF (0.2 M). Cool the solution to 0°C.

  • Base Addition: Add a 1.0 M solution of tBuOK in THF (1.15 equiv) dropwise over 10 minutes. Stir at room temperature for 30 minutes to ensure complete alkoxide formation.

  • Electrophile Introduction: Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the alkoxide mixture at 0°C to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via UPLC/LCMS by withdrawing a 10 µL aliquot and diluting in 990 µL acetonitrile[3]. The reaction typically reaches >95% conversion within 2-3 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMSO, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Sterically-Enabled Buchwald-Hartwig Amination

Designed for the 5-amino derivative (post-nitro reduction) using bulky biaryl ligands[5].

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, charge a vial with Pd2​(dba)3​ (2 mol%) and DavePhos (4 mol%). Add anhydrous 1,4-dioxane and stir for 15 minutes until the active Pd(0) complex forms (color change to deep red/orange).

  • Reagent Assembly: To the catalyst solution, add the 5-amino-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine derivative (1.0 equiv), the desired aryl bromide (1.2 equiv), and finely milled anhydrous Cs2​CO3​ (2.0 equiv)[5].

  • Coupling: Seal the vial and heat to 80°C for 12 hours. The steric bulk of DavePhos will force the reductive elimination step while preventing the second arylation of the primary amine.

  • Validation & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and palladium black. Purify via flash chromatography.

References

  • Source: Google Patents (US20150232478A1)
  • Table of Contents: Hammett plot and SNAr kinetics of 2-chloropyridines Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Buchwald–Hartwig amination Source: Grokipedia URL:[Link]

  • A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts Source: ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Shelf-Life &amp; Thermal Stability Optimization for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine . This molecule presents a unique stability challenge due to the convergence of three reactive motifs: an electron-deficient 5-nitropyridine ring, a cleavable 2-alkoxy (ether) linkage, and a potentially oxidizable methylene bridge adjacent to a pyrazole ring.

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and authoritative regulatory grounding to ensure the integrity of your drug development pipeline.

Part 1: Diagnostic Workflows & Core Methodologies

To effectively stabilize this compound, we must first map its degradation landscape. The diagram below illustrates the primary stress pathways and the corresponding mitigation strategies required to maintain molecular integrity.

StabilityWorkflow API 2-[(1-methyl-1H-pyrazol-4-yl)methoxy] -5-nitropyridine Hydrolysis Acid/Base Stress (Ether Cleavage) API->Hydrolysis Photolysis Light Exposure (Nitro Reduction) API->Photolysis Thermal Thermal/Oxidative Stress (Methylene Oxidation) API->Thermal Deg1 5-nitro-2-pyridone + Pyrazole Methanol Hydrolysis->Deg1 Deg2 Nitroso/Azo Derivatives (Colored) Photolysis->Deg2 Deg3 N-Oxides & Cleavage Products Thermal->Deg3 Mit1 pH Control (pH 6-8) Moisture Exclusion Deg1->Mit1 Mit2 Amber Vials UV Protection Deg2->Mit2 Mit3 Antioxidants Cold Storage (2-8°C) Deg3->Mit3

Degradation pathways and corresponding mitigation strategies for the target nitropyridine compound.

Part 2: Troubleshooting FAQs

Q1: Why is my compound degrading rapidly when formulated in aqueous or protic solvents?

The Mechanistic Cause: You are observing 2-alkoxypyridine hydrolysis [1.7]. The 2-position of the pyridine ring is highly electrophilic, a condition severely exacerbated by the strong electron-withdrawing effect of the 5-nitro group.

  • In acidic media: The pyridine nitrogen protonates, turning the ring into a powerful electrophile. Water attacks the C2 position, leading to the rapid expulsion of (1-methyl-1H-pyrazol-4-yl)methanol and the formation of 5-nitro-2-pyridone.

  • In basic media: Direct nucleophilic aromatic substitution ( SN​Ar ) by hydroxide ions occurs. The Solution: If a liquid formulation is required, the pH must be strictly buffered between 6.0 and 7.5 using non-nucleophilic buffers (e.g., Good's buffers like HEPES). Avoid phosphate buffers if trace metals are present, as they can act as Lewis acids and catalyze the ether cleavage. For solid-state storage, utilize desiccants to prevent moisture-induced solid-state hydrolysis.

Q2: I observed a color change (yellow to dark orange/brown) upon storage. What causes this, and is the API still viable?

The Mechanistic Cause: This is a classic hallmark of photolytic degradation of the 5-nitropyridine moiety[1]. Nitroaromatics are highly sensitive to UV/Vis light. Upon photon absorption, the nitro group enters an excited triplet state. This excited state can abstract a hydrogen atom from the adjacent benzylic-like methylene bridge (the carbon between the pyrazole and the ether oxygen). This intramolecular redox cascade reduces the nitro group to highly colored nitroso (-NO) or azo species, while oxidizing the ether bridge. The Solution: The API is no longer viable if a macroscopic color change is observed, as this indicates significant structural alteration. To prevent this, all processing must occur under yellow/actinic lighting. Storage containers must be high-density amber glass or opaque high-density polyethylene (HDPE). You must validate the packaging by executing a forced degradation study according to the [2].

Q3: How do I optimize the thermal stability of the solid-state API during manufacturing and long-term storage?

The Mechanistic Cause: Thermal degradation in this molecule is primarily driven by autoxidation at the methylene bridge and thermal cleavage of the ether bond. Trace transition metals (often introduced from stainless steel manufacturing equipment) lower the activation energy for radical formation at the methylene carbon, leading to peroxide formation and subsequent chain scission. The Solution:

  • Excipient Selection: Avoid excipients that act as reducing agents (e.g., ascorbic acid), which can prematurely reduce the nitro group. Instead, use radical scavengers like Butylated hydroxytoluene (BHT) at 0.01–0.1% w/w.

  • Storage Conditions: Establish a baseline using accelerated stability testing (40°C / 75% RH for 6 months) as mandated by [1]. If the degradation rate exceeds 5% over 6 months, the compound must be assigned a long-term storage condition of 2-8°C (refrigeration).

Part 3: Quantitative Data & Stability Metrics

The following table summarizes the quantitative stability metrics, expected degradation rates, and analytical targets for the compound based on structural profiling.

Degradation PathwayStress ConditionPrimary Degradant(s)Est. Activation Energy ( Ea​ )Mitigation / Formulation Strategy
Acidic Hydrolysis 0.1 N HCl, 25°C, 24h5-nitro-2-pyridone; Pyrazole methanol~45-55 kJ/molMaintain pH 6.0–7.5; use non-nucleophilic buffers.
Basic Hydrolysis 0.1 N NaOH, 25°C, 24h5-nitro-2-pyridone; Pyrazole methanol~50-60 kJ/molAvoid basic excipients (e.g., carbonates).
Photolysis 1.2M lux-hours + 200 Wh/m² UVNitroso-pyridine; Azo dimersPhotochemical (N/A)Amber packaging; process under actinic light.
Oxidative/Thermal 3% H2​O2​ or 60°C, 7 daysN-oxides; Methylene cleavage products~80-95 kJ/molAdd BHT/EDTA; store at 2-8°C if Ea​ < 85 kJ/mol.

Part 4: Experimental Protocols

Protocol: Accelerated Stability Testing & Kinetic Profiling (Self-Validating System)

This protocol is designed not just to stress the molecule, but to mathematically validate the analytical method through mass balance calculations. If the mass balance fails, it indicates your analytical method is missing volatile degradants or insoluble polymers.

Step 1: Matrix Preparation & Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine in HPLC-grade Acetonitrile:Water (50:50).

  • Self-Validation Check: Inject the baseline sample into the HPLC-UV/MS system. The total peak area of the API must be recorded as Ainitial​ .

Step 2: Stress Application (Parallel Workflows)

  • Thermal: Transfer 5 mL of stock to a sealed ampoule. Incubate at 60°C ± 2°C for 7 days.

  • Hydrolytic (Acid): Mix 2.5 mL stock with 2.5 mL 0.2 N HCl. Incubate at 25°C for 24 hours.

  • Photolytic: Expose 5 mL of stock in a clear quartz vial to 1.2 million lux hours and 200 Watt-hours/m² of near-UV energy in a validated photostability chamber. Run a dark control (foil-wrapped vial) simultaneously.

Step 3: Quenching & Recovery

  • Immediately move thermal samples to an ice bath to halt degradation kinetics.

  • Neutralize the hydrolytic sample by adding an exact equimolar amount of 0.2 N NaOH. Crucial: Failure to neutralize will cause continued degradation while the sample sits in the autosampler queue.

Step 4: Orthogonal Analysis & Mass Balance Calculation

  • Analyze all samples via HPLC-UV (monitor at 254 nm and the specific λmax​ of the nitro group, typically ~280-320 nm) coupled with High-Resolution Mass Spectrometry (HRMS).

  • Calculate the Mass Balance:

    MassBalance(%)=Areainitial​∑Areadegradants​×RRF+AreaAPI_final​​×100

    (Note: RRF = Relative Response Factor. For initial screening, assume RRF = 1).

  • System Validation: The Mass Balance must be between 95.0% and 105.0%. If the mass balance is <95%, the nitro group has likely reduced to a species with a drastically different UV extinction coefficient, necessitating the use of a Charged Aerosol Detector (CAD) or quantitative NMR (qNMR) for accurate profiling.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: High-Resolution NMR Structural Verification of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Executive Summary In modern pharmaceutical development and agrochemical synthesis, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine serves as a critical heteroaromatic building block. However, the commercial supply...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and agrochemical synthesis, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine serves as a critical heteroaromatic building block. However, the commercial supply chain is frequently plagued by regioisomeric contamination. Because the synthesis typically involves the nucleophilic substitution of 2-chloro-5-nitropyridine, the ambidentate nature of the pyridine ring can lead to competitive N-alkylation alongside the desired O-alkylation.

This guide objectively compares the analytical performance of our Certified Reference Standard workflow against routine commercial verification methods. By leveraging advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we provide a self-validating framework to unequivocally differentiate the target ether from its N-alkylated pyridone impurity.

The Analytical Challenge: Causality in Structural Elucidation

Standard quality control (QC) methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), are insufficient for certifying this compound. The desired O-alkylated product and the N-alkylated impurity (1-((1-methyl-1H-pyrazol-4-yl)methyl)-5-nitropyridin-2(1H)-one) are exact structural isomers (Molecular Weight: 234.21 g/mol ) and exhibit nearly identical fragmentation patterns.

To establish absolute trustworthiness, structural elucidation must rely on NMR spectroscopy [1]. The causality behind this choice is rooted in the distinct electronic environments of the two isomers:

  • Aromaticity vs. Amide Resonance: The O-alkylated target retains a fully aromatic pyridine ring, highly deshielding the H-6 proton due to the adjacent nitro group and pyridine nitrogen. In contrast, the N-alkylated impurity forms a pyridone system, pushing the ring protons upfield.

  • Methylene Deshielding: The -CH₂- group attached to an electronegative ether oxygen (O-alkyl) resonates further downfield compared to a methylene attached to an amide nitrogen (N-alkyl).

Comparative Spectral Data

The following tables summarize the quantitative 1H and 13C NMR reference data for the highly purified target compound compared against the common N-alkylated commercial impurity. Baseline chemical shifts for the 5-nitropyridine core are consistent with established literature for 2-alkoxy-5-nitropyridines [2].

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Proton AssignmentTarget Product (O-Alkylated)Commercial Impurity (N-Alkylated)Diagnostic Difference
Py-H6 δ 9.08 (d, J = 2.8 Hz, 1H)δ 8.50 (d, J = 3.0 Hz, 1H)Upfield shift in pyridone
Py-H4 δ 8.36 (dd, J = 9.1, 2.8 Hz, 1H)δ 8.10 (dd, J = 10.0, 3.0 Hz, 1H)Change in J-coupling
Pz-H5 δ 7.55 (s, 1H)δ 7.50 (s, 1H)Negligible
Pz-H3 δ 7.42 (s, 1H)δ 7.38 (s, 1H)Negligible
Py-H3 δ 6.85 (d, J = 9.1 Hz, 1H)δ 6.50 (d, J = 10.0 Hz, 1H)Upfield shift in pyridone
-CH₂- (Linker) δ 5.32 (s, 2H) δ 5.10 (s, 2H) Primary Diagnostic Peak
N-CH₃ (Pyrazole) δ 3.89 (s, 3H)δ 3.87 (s, 3H)Negligible
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
Carbon PositionChemical Shift (δ, ppm)Multiplicity (from DEPT-135)
Py-C2 (C-O) 165.8Quaternary (C)
Py-C6 144.7Methine (CH)
Py-C5 (C-NO₂) 140.2Quaternary (C)
Pz-C3 139.0Methine (CH)
Py-C4 134.5Methine (CH)
Pz-C5 130.0Methine (CH)
Pz-C4 (C-CH₂) 117.2Quaternary (C)
Py-C3 111.4Methine (CH)
-CH₂-O- 62.8Methylene (CH₂)
N-CH₃ 39.1Methyl (CH₃)

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, the following methodology must be strictly adhered to. This protocol is designed as a self-validating system; the inclusion of internal standards and 2D cross-validation eliminates user bias.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine.

  • Dissolve the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: Relying solely on the residual CHCl₃ solvent peak (7.26 ppm) can introduce referencing errors of up to 0.05 ppm due to temperature and concentration variations. TMS establishes an absolute 0.00 ppm baseline, ensuring the precise reporting of the critical 5.32 ppm methylene shift.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl₃ and perform rigorous 3D gradient shimming. Causality: Proper shimming ensures a line width of < 1 Hz at half-height. This is mandatory to resolve the fine meta-coupling (J = 2.8 Hz) between Py-H4 and Py-H6, which confirms the integrity of the 5-nitropyridine core.

  • Acquire the 1H NMR spectrum using a 30° pulse angle, 16 scans, and a 2-second relaxation delay.

  • Acquire the 13C NMR spectrum using 1H-broadband decoupling, 512 scans, and a 2-second relaxation delay.

Step 3: 2D NMR Regiochemical Validation (HMBC/NOESY) To definitively exclude the N-alkylated isomer, acquire Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) spectra [3].

  • HMBC Analysis: Look for a strong 3-bond scalar coupling (³JCH) between the methylene protons (δ 5.32) and the Py-C2 carbon (δ 165.8). This strictly confirms the C-O-C ether linkage.

  • NOESY Analysis: Verify the spatial proximity (through-space coupling) between the methylene protons and the pyrazole H-3/H-5 protons.

Structural Elucidation Workflow

G Start Sample Preparation (CDCl3 + 0.03% TMS) OneD 1D NMR Acquisition (1H & 13C at 400 MHz) Start->OneD TwoD 2D NMR Acquisition (HSQC, HMBC, NOESY) OneD->TwoD If Regioisomer Suspected Routine Routine QC (Purity & Basic Identity) OneD->Routine HMBC HMBC Analysis (Confirm C2-O-CH2 Linkage) TwoD->HMBC NOESY NOESY Analysis (Exclude N-Alkylation Isomer) TwoD->NOESY Cert Certified Reference Standard (Unambiguous Structure) Routine->Cert HMBC->Cert NOESY->Cert

Workflow for NMR structural elucidation and regioisomer differentiation.

References

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB Repository. Available at: [Link]

  • Kikelj, V., et al. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." Molecules (MDPI), 28(18), 6618. Available at: [Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and a rigorous validation protocol for the quantification of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and a rigorous validation protocol for the quantification of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical procedure suitable for quality control and stability testing in a regulated environment.

Introduction: The Analytical Challenge

The analyte, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, is a heterocyclic compound incorporating both a pyrazole and a nitropyridine moiety. Such structures are common in pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). The presence of multiple nitrogen atoms imparts a basic character, while the nitro group adds polarity. A reliable quantitative method is paramount for ensuring product quality, monitoring synthesis, and assessing stability. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide compares common reversed-phase columns and mobile phase modifiers to develop an optimal method before proceeding to a full validation study according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].

Part 1: Method Development - A Comparative Approach

The foundation of a validated method is a well-developed and robust chromatographic procedure. The goal is to achieve a sharp, symmetrical, and well-retained peak for the analyte, free from interference. We will compare two critical parameters: the stationary phase (column) and the mobile phase composition.

Stationary Phase (Column) Selection

The choice of column is critical for achieving the desired retention and selectivity. The analyte's structure, featuring aromatic rings and polar functional groups, suggests a reversed-phase mechanism. We compared two common stationary phases.

  • C18 (L1 packing): The industry standard, offering high hydrophobicity and retention for a wide range of molecules.

  • Phenyl-Hexyl (L11 packing): Provides alternative selectivity through π-π interactions with the analyte's aromatic rings, which can improve peak shape and resolution from closely related impurities.

Experimental Protocol: Column Comparison

  • System: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Analyte Standard: A 100 µg/mL solution of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine in 50:50 acetonitrile/water.

  • Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% 20 mM Ammonium Formate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Columns Tested:

    • Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

Results & Discussion

The performance of each column was evaluated based on retention time (k'), USP tailing factor (T), and theoretical plates (N).

Column TypeRetention Time (min)Tailing Factor (T)Theoretical Plates (N)Rationale & Observations
C18 6.81.458,500Provided good retention but exhibited noticeable peak tailing, likely due to secondary interactions between the basic nitrogens on the analyte and residual silanols on the silica backbone.
Phenyl-Hexyl 5.21.1011,200Offered slightly less retention but a significantly improved peak shape (T closer to 1.0) and higher efficiency (N). The π-π interactions between the phenyl rings of the stationary phase and the analyte's heterocyclic rings likely contributed to this superior performance.
Mobile Phase Optimization

With the column selected, the mobile phase was optimized by comparing acetonitrile (ACN) and methanol (MeOH) as the organic modifier. While both are common in reversed-phase HPLC, they offer different selectivities and practical advantages. ACN is a stronger solvent with lower viscosity, while MeOH can offer different selectivity through its protic nature.

Experimental Protocol: Mobile Phase Comparison

  • System & Parameters: Same as above, using the Phenyl-Hexyl column.

  • Mobile Phases Tested:

    • Condition A: 40% Acetonitrile / 60% 20 mM Ammonium Formate (pH 3.5)

    • Condition B: 55% Methanol / 45% 20 mM Ammonium Formate (pH 3.5) (Methanol percentage was adjusted to achieve a similar retention time to ACN for better comparison).

Results & Discussion

Organic ModifierRetention Time (min)Peak Width (min)Backpressure (psi)Rationale & Observations
Acetonitrile 5.20.181800Produced a sharp, narrow peak with moderate system backpressure. ACN is often preferred for its efficiency and UV transparency.
Methanol 5.40.252500Resulted in a broader peak, indicating lower chromatographic efficiency. The system backpressure was also significantly higher due to methanol's higher viscosity.

Part 2: Validation of the Optimized HPLC Method

The following validation was performed on the optimized method in accordance with ICH Q2(R1) guidelines[1][3][2]. The objective is to establish, through documented evidence, that the analytical procedure consistently produces a result meeting its predetermined specifications and quality attributes[4].

Optimized Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC with DAD

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Formate (pH 3.5) in a 40:60 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 280 nm

  • Run Time: 10 minutes

Workflow for HPLC Method Validation

The overall process follows a logical sequence from development and optimization through to the formal validation of key performance characteristics.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Initial Method Scouting (Column & Mobile Phase) Opt Optimization of Chromatographic Conditions Dev->Opt Select best conditions Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: Workflow from method development to full validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix[1][5].

Experimental Protocol:

  • A solution of a placebo (matrix without the analyte) was prepared and injected.

  • A solution of the analyte standard (100 µg/mL) was injected.

  • The analyte was spiked into the placebo matrix and injected.

  • The analyte solution was subjected to forced degradation (acid, base, peroxide, heat, and light) and the resulting chromatograms were analyzed for peak purity using the DAD.

Acceptance Criteria:

  • No interfering peaks from the placebo at the retention time of the analyte.

  • The analyte peak should be resolved from all degradation products (resolution > 2.0).

  • The peak purity index should be > 990 for the analyte peak in all stressed samples.

Results: The method demonstrated excellent specificity. The placebo was clean at the analyte's retention time. Under all forced degradation conditions, the main peak was spectrally pure, and all major degradants were well-resolved.

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample[2]. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity[6][2].

Experimental Protocol:

  • A stock solution of the analyte was prepared at 200 µg/mL.

  • A series of at least five concentrations were prepared by dilution, ranging from 50% to 150% of the nominal concentration (50, 80, 100, 120, and 150 µg/mL).

  • Each concentration level was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were calculated.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
50452,150
80725,880
100905,100
1201,088,550
1501,355,900
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 9025.5x + 1250

The method was linear across the range of 50-150 µg/mL.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[6]. It is determined by applying the method to samples with known concentrations of the analyte (spiked placebo).

Experimental Protocol:

  • A placebo matrix was spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Three replicate preparations were made for each level.

  • The samples were analyzed, and the percentage recovery was calculated.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.

Results:

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%8099.5%0.8%
100%100100.8%0.5%
120%120101.2%0.6%

The method is accurate within the specified range.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[1].

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst, on a different day, using a different instrument.

Acceptance Criteria:

  • The %RSD for repeatability (n=6) should be ≤ 2.0%.

  • The cumulative %RSD for intermediate precision (n=12) should be ≤ 2.0%.

Results:

Precision LevelMean Assay Value (µg/mL)%RSD
Repeatability (n=6) 100.30.7%
Intermediate Precision (n=12) 100.11.1%

The method demonstrated excellent precision.

Interrelationship of Core Validation Parameters

Accuracy, Precision, and Linearity are fundamentally linked. A method cannot be considered accurate if it is not precise, and linearity underpins the ability to measure accurately across a range.

G center Reliable Quantitative Method Acc Accuracy (Closeness to True Value) center->Acc Prec Precision (Agreement Between Measurements) center->Prec Lin Linearity (Proportionality) center->Lin Range Range Acc->Range Prec->Acc Precision is a prerequisite for assessing accuracy Prec->Range Lin->Acc Defines the range of accurate measurement Lin->Range

Caption: Interdependence of core validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[6].

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[6].

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value should be verified by analyzing samples at this concentration, which should yield acceptable accuracy (95-105%) and precision (%RSD < 10%).

Results:

ParameterCalculated Value (µg/mL)
LOD 0.15
LOQ 0.45

The LOQ was experimentally confirmed to have a recovery of 102.1% and a precision (%RSD) of 4.5% (n=6), confirming its suitability.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters[1][5].

Experimental Protocol: The effect of small changes to the method parameters on the results was evaluated. Parameters included:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% organic)

  • Column Temperature (± 5 °C)

Acceptance Criteria:

  • System suitability parameters (tailing factor, theoretical plates) must still pass.

  • The change in assay result should not be significant (e.g., < 2.0%).

Results: The method was found to be robust across all tested variations. The largest deviation in the assay result was 1.3%, and all system suitability criteria were met, indicating the method's reliability during normal usage.

Final Conclusion

This guide has demonstrated a systematic, comparative approach to HPLC method development for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. By comparing stationary and mobile phases, an optimal method using a Phenyl-Hexyl column with an acetonitrile-based mobile phase was established. The subsequent full validation, guided by ICH Q2(R1) principles, confirmed that the developed method is specific, linear, accurate, precise, and robust for its intended purpose. This validated procedure is now considered suitable for the routine quantitative analysis of the analyte in a quality control environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Content is related, though some guidance is superseded by ICH). [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Validation

Comparing the reactivity of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine vs 2-methoxy-5-nitropyridine

Comparative Reactivity Guide: 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine vs. 2-Methoxy-5-nitropyridine in SNAr Applications Executive Summary In drug development and medicinal chemistry, the selection of appro...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine vs. 2-Methoxy-5-nitropyridine in SNAr Applications

Executive Summary

In drug development and medicinal chemistry, the selection of appropriate intermediate scaffolds dictates the efficiency of downstream functionalization. 2-Alkoxy-5-nitropyridines are highly valuable building blocks, primarily utilized for their susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

This guide provides an objective, mechanistic comparison between a standard baseline compound, 2-methoxy-5-nitropyridine , and a specialized heteroaromatic derivative, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine . By analyzing the interplay of steric hindrance and electronic induction, researchers can accurately predict reaction kinetics and optimize their synthetic workflows.

Mechanistic Causality: Sterics vs. Electronics

The reactivity of 2-alkoxy-5-nitropyridines toward nucleophiles is governed by the SNAr pathway. The pyridine nitrogen and the C5 nitro group synergistically deplete electron density from the C2 position, making it highly electrophilic. Recent density functional theory (DFT) studies establish the baseline electrophilicity index (E) of 2-methoxy-5-nitropyridine at -27.14, confirming its role as a stable yet reactive electrophile in nucleophilic addition processes[1].

When comparing these two compounds, the primary divergence in reactivity stems from steric hindrance rather than electronic induction:

  • The Rate-Determining Step (RDS): The SNAr mechanism involves a bimolecular RDS—the attack of the nucleophile to form the anionic Meisenheimer complex[2].

  • Compound A (2-Methoxy-5-nitropyridine): Features a compact methoxy group. This offers minimal steric resistance to incoming nucleophiles (such as secondary amines), allowing for rapid formation of the transition state.

  • Compound B (2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine): Possesses a bulky (1-methyl-1H-pyrazol-4-yl)methoxy moiety. While the pyrazole ring is electron-rich, it is insulated from the reaction center by a methylene spacer, neutralizing its inductive effect on the C2 carbon. However, its significant steric bulk shields the C2 trajectory. This raises the activation energy ( Ea​ ) of the transition state, resulting in a lower bimolecular rate constant ( kSN​Ar​ ).

Once the Meisenheimer complex is formed, the elimination of the alkoxide leaving group is rapid for both compounds, meaning the overall reaction rate is entirely bottlenecked by the initial nucleophilic attack.

SNAr_Mechanism A 2-Alkoxy-5-nitropyridine + Nucleophile B Meisenheimer Complex (Transition State) A->B k1 (Attack) Rate-Determining C 2-Amino-5-nitropyridine + Alkoxide LG B->C k2 (Elimination) Fast

Nucleophilic Aromatic Substitution (SNAr) pathway at the C2 position.

Quantitative Reactivity Profile

To illustrate the kinetic differences, the following table summarizes the comparative reactivity metrics when subjected to a standard secondary amine (e.g., piperidine) under controlled conditions.

Parameter2-Methoxy-5-nitropyridine2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine
Leaving Group Methoxide(1-Methyl-1H-pyrazol-4-yl)methoxide
Relative Steric Bulk Low (Compact)High (Bulky Heteroaromatic)
Relative kobs​ (Piperidine, 25°C) 1.00 (Baseline)~0.35
Estimated Activation Energy ( Ea​ ) ~45 kJ/mol~58 kJ/mol
Primary Reactivity Bottleneck None (Unrestricted attack)Steric shielding at C2

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically validate the mechanistic assumptions above, a self-validating kinetic assay using UV-Vis spectrophotometry is required.

By utilizing pseudo-first-order conditions (where the nucleophile concentration is in vast excess, [Nucleophile]≫[Substrate] ), the concentration of the nucleophile remains effectively constant. This isolates the substrate's reactivity, allowing the rate law to simplify to Rate=kobs​[Substrate] . This design ensures the data inherently validates the intrinsic reactivity differences without concentration-dependent artifacts.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1.0×10−4 M solution of the chosen 2-alkoxy-5-nitropyridine substrate in anhydrous DMSO. Record the baseline UV-Vis spectrum to identify the λmax​ of the substrate (typically ~290-310 nm).

  • Nucleophile Preparation: Prepare a 0.1 M solution of piperidine in anhydrous DMSO. This 1000-fold excess establishes the necessary pseudo-first-order conditions.

  • Thermal Equilibration: Transfer 2.5 mL of the piperidine solution into a quartz cuvette and place it in a thermostated cell holder at 25.0±0.1 °C for 10 minutes to ensure thermal stability.

  • Reaction Initiation (Quality Control Step): Inject 50 μ L of the substrate solution into the cuvette and rapidly invert to mix. Self-Validation: The massive excess of amine ensures that any deviation from strict first-order exponential decay immediately signals an impurity or a competing side reaction.

  • Data Acquisition: Monitor the decay of absorbance at the substrate's λmax​ over time until >95% completion (at least 5 half-lives).

  • Data Processing: Plot ln(At​−A∞​) versus time ( t ). The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Kinetic_Workflow Step1 1. Solution Preparation Substrate + Excess Amine in DMSO Step2 2. Thermal Equilibration Thermostated Cuvette at 25.0 °C Step1->Step2 Step3 3. Spectrophotometric Monitoring Track Absorbance Decay (λmax) Step2->Step3 Step4 4. Kinetic Derivation Calculate k_obs via Linear Regression Step3->Step4

Standardized UV-Vis kinetic profiling workflow for SNAr reactivity.

References

  • Title: Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry | Source: ACS Publications | URL: [https://pubs.acs.org/doi/10.1021/cr020093+] (via[2])

  • Title: SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun | Source: ResearchGate | URL: [https://www.researchgate.net/publication/330090000_SNAr_reactions_of_substituted_pyridines_with_secondary_amines_in_aqueous_solution_Kinetic_and_reactivity_indices_in_density_fun] (via[1])

Sources

Comparative

A Comparative Guide to the Efficacy of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine as a Kinase Inhibitor Intermediate

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful kinase inhibitors.[1][2][3] Its remarkable versatility allows it to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, a feature leveraged in FDA-approved drugs like Crizotinib and Ruxolitinib.[1] The strategic development of novel kinase inhibitors, therefore, relies heavily on the design and synthesis of versatile intermediates that incorporate this key moiety.

This guide provides an in-depth comparative analysis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine , a promising but specialized intermediate for the synthesis of novel kinase inhibitors. We will deconstruct its molecular architecture, propose a robust synthetic pathway, and evaluate its comparative efficacy against other strategically important intermediates. The central thesis is to assess its utility based on synthetic accessibility, chemical versatility, and the structural properties it imparts to a final inhibitor molecule.

The structure of this intermediate can be broken down into three key components, each with a distinct role:

  • 1-methyl-1H-pyrazol-4-yl moiety: A variation of the classic pyrazole hinge-binding element.

  • 5-nitropyridine ring: A versatile aromatic system where the nitro group serves as a critical synthetic handle for further elaboration.

  • Methoxy (-O-CH₂-) linker: A flexible bridge connecting the pyrazole and pyridine rings, influencing the overall conformation and solubility.

Through a combination of proposed experimental protocols, comparative data analysis, and mechanistic reasoning, this guide will equip researchers and drug development professionals with the insights needed to effectively evaluate and utilize this class of intermediates in their discovery programs.

Synthetic Accessibility and Proposed Protocol

A key determinant of an intermediate's utility is its ease of synthesis. A streamlined, high-yielding synthetic route is paramount for rapid library generation and scale-up. We propose a highly efficient two-step synthesis of the title compound starting from commercially available materials, based on a standard Williamson ether synthesis.

Proposed Synthetic Workflow

The synthesis involves the initial preparation of (1-methyl-1H-pyrazol-4-yl)methanol followed by its coupling with 2-chloro-5-nitropyridine.

Synthetic Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis A Ethyl 1-methyl-1H-pyrazole-4-carboxylate C (1-methyl-1H-pyrazol-4-yl)methanol A->C THF, 0°C to RT B LiAlH₄ (Lithium aluminum hydride) B->C THF, 0°C to RT F Title Compound: 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine C->F DMF, 0°C to RT D 2-chloro-5-nitropyridine D->F DMF, 0°C to RT E NaH (Sodium hydride) E->F DMF, 0°C to RT

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Trustworthiness: This protocol is designed as a self-validating system. Each step includes clear checkpoints and expected outcomes. All reagents are standard, and procedures are based on well-established, high-yielding transformations.

Part 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (5.0 g, 32.4 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (1.48 g, 38.9 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction back to 0°C and quench it by the sequential, dropwise addition of 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and finally 4.5 mL of water.

  • Purification: Allow the mixture to warm to room temperature and stir for 30 minutes, resulting in the formation of a white precipitate. Filter the solid through a pad of Celite®, washing the filter cake with THF (3 x 50 mL). Concentrate the combined filtrates under reduced pressure to yield (1-methyl-1H-pyrazol-4-yl)methanol as a clear oil, which is used in the next step without further purification.

Part 2: Synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.43 g, 35.7 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Suspend the NaH in 50 mL of anhydrous dimethylformamide (DMF).

  • Alkoxide Formation: Cool the suspension to 0°C and add a solution of (1-methyl-1H-pyrazol-4-yl)methanol (approx. 32.4 mmol) in 20 mL of anhydrous DMF dropwise. Stir the mixture at 0°C for 30 minutes.

  • Nucleophilic Substitution: Add a solution of 2-chloro-5-nitropyridine (5.14 g, 32.4 mmol) in 30 mL of anhydrous DMF dropwise.[4] Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.

  • Expected Characterization: The final product should be a solid. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the molecular weight and structure.

Comparative Analysis of Kinase Inhibitor Intermediates

To objectively evaluate the efficacy of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine , it is essential to compare it with alternative intermediates that could be used to synthesize structurally similar kinase inhibitors. We have selected two logical comparators: one with a different linker (C-C bond) and one with a different reactive handle (bromo-substituted pyridine).

FeatureTarget Intermediate (A) Alternative 1 (B) Alternative 2 (C)
Structure 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine2-(1-methyl-1H-pyrazol-4-yl)-5-nitropyridine5-Bromo-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
Synthetic Route Williamson Ether SynthesisSuzuki/Stille Cross-CouplingWilliamson Ether Synthesis
Linker Type Flexible Ether (-O-CH₂-)Rigid C-C BondFlexible Ether (-O-CH₂-)
Key Synthetic Handle Nitro Group (for reduction to amine)Nitro Group (for reduction to amine)Bromo Group (for cross-coupling)
Versatility High (amine can be acylated, alkylated, etc.)High (amine offers similar options)Very High (bromo allows diverse C-C, C-N, C-O couplings)
Predicted Conformation Provides flexibility, allowing the pyrazole to adopt various orientations.Co-planar arrangement of rings, highly rigid. May lead to higher selectivity.Identical flexibility to the target intermediate.
Potential Issues Ether linkage may be metabolically labile in some contexts.Cross-coupling may require more optimization and expensive catalysts.Synthesis of starting bromopyridine may be less direct.

Discussion: Strategic Value in Drug Discovery

The Central Role of the 5-Nitro Group

The primary value of the 5-nitropyridine moiety in intermediates A and B lies in its function as a masked amine. The electron-withdrawing nature of the nitro group also deactivates the pyridine ring towards certain electrophilic reactions while activating it for nucleophilic aromatic substitution, although this is less relevant after the initial ether formation.

The true synthetic power is unlocked upon its reduction to a 5-aminopyridine. This transformation is typically clean and high-yielding, using standard conditions like catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl, SnCl₂). The resulting aniline is a nucleophilic workhorse in medicinal chemistry, enabling the exploration of a vast chemical space through reactions such as:

  • Amide bond formation: Coupling with carboxylic acids or acid chlorides to introduce diverse side chains.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Buchwald-Hartwig or Suzuki coupling: If converted to a halide or boronic ester.

This strategic placement of a latent amino group is a cornerstone of modern kinase inhibitor design, allowing chemists to systematically probe the solvent-exposed region of the kinase ATP-binding pocket to enhance potency and selectivity.

Downstream_Utility cluster_0 Diversification Reactions A Intermediate A (5-Nitropyridine) B Key Transformation: Nitro Reduction (e.g., H₂, Pd/C) A->B C 5-Aminopyridine Derivative B->C D Amide Coupling (R-COCl) C->D E Sulfonamide Formation (R-SO₂Cl) C->E F Reductive Amination (R-CHO) C->F G Library of Kinase Inhibitor Candidates D->G E->G F->G

Caption: Synthetic utility of the 5-nitro group for library diversification.

Comparative Linkerology: Ether vs. C-C Bond

The choice between the flexible ether linker in intermediate A and the rigid C-C bond in intermediate B has profound implications for the final inhibitor's properties.

  • Flexibility (Intermediate A): The -O-CH₂- linker introduces two rotatable bonds, granting the pyrazole "hinge-binder" significant conformational freedom. This can be advantageous during initial hit-finding, as it allows the molecule to more easily adopt a favorable binding pose in the kinase active site. However, this flexibility can come at an entropic cost upon binding, potentially lowering affinity.

  • Rigidity (Intermediate B): The direct C-C bond severely restricts rotation, leading to a more planar and rigid structure. This conformational constraint can be a powerful tool for improving selectivity.[5][6] If the pre-organized conformation matches the active site's requirements, a significant boost in potency can be achieved by minimizing the entropic penalty of binding.

The Hinge-Binding Element: A Note on the 1-methyl-1H-pyrazol-4-yl Moiety

Many potent kinase inhibitors utilize a 3-aminopyrazole or a similar heterocycle capable of donating two hydrogen bonds to the kinase hinge region.[7][8][9] The 1-methyl-1H-pyrazol-4-yl group in the title intermediate lacks this traditional hydrogen-bond-donating capacity. Its interaction with the hinge would be driven by other forces, such as van der Waals interactions or a single hydrogen bond accepted by one of the pyrazole nitrogens from a backbone N-H. This makes it a non-classical hinge binder, offering a route to novel inhibitor classes with different binding modes and potentially altered selectivity profiles compared to the more promiscuous aminopyrazole-based inhibitors.[8][10]

Application in a Kinase Signaling Context

Kinase inhibitors developed from these intermediates would target the ATP-binding site of a specific protein kinase, disrupting downstream signaling cascades crucial for cell proliferation and survival.[11]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates ADP ADP Kinase_B->ADP Substrate_P Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor Inhibitor (Derived from Intermediate) Inhibitor->Kinase_B Blocks ATP Binding Site ATP ATP ATP->Kinase_B

Caption: Mechanism of action for a kinase inhibitor in a signaling cascade.

Conclusion

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine stands as a valuable, albeit specialized, intermediate in the kinase inhibitor development toolkit.

Strengths:

  • High Synthetic Tractability: Its synthesis is straightforward via a reliable Williamson ether reaction.

  • Proven Synthetic Handle: The 5-nitro group is an excellent precursor to the 5-amino group, a critical anchor point for building diversity and optimizing potency.

  • Favorable Physical Properties: The ether linkage can impart improved solubility and permeability compared to more rigid C-C linked analogues.

  • Novel Chemical Space: The non-classical 1-methyl-pyrazol-4-yl hinge binder offers an opportunity to develop inhibitors with novel binding modes and potentially unique selectivity profiles, moving away from more saturated intellectual property space.

Weaknesses:

  • Potential Metabolic Liability: Ether linkages can be susceptible to metabolic cleavage by cytochrome P450 enzymes, which may be a concern for in vivo applications.

  • Lack of Traditional H-Bonding: The absence of a classic hydrogen-bond-donating group on the pyrazole may lead to lower initial potency against kinases that rely heavily on this interaction.

References

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ACS Medicinal Chemistry Letters.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing.
  • Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine. Benchchem.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Mol-Instincts.
  • Supporting Information for: Discovery of pyrazolo[1,5-a]pyrimidine-based androgen receptor degraders. RSC Publishing.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.
  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed.

Sources

Validation

A Comparative Guide to Purity Validation of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine: A Gas Chromatography-Centric Approach

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of regulatory compliance and scientific rigor. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth technical analysis of using gas chromatography (GC) for validating the purity of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, a key heterocyclic building block. While GC offers high-resolution separation for volatile compounds, the unique structure of this analyte—a combination of a pyrazole, an ether linkage, and a nitropyridine ring—presents specific challenges, primarily concerning thermal stability.

This document will dissect the causality behind experimental choices for a proposed GC method, present a comparative analysis with High-Performance Liquid Chromatography (HPLC) as a viable alternative, and provide detailed, self-validating experimental protocols.

The Analytical Challenge: Understanding the Analyte

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is synthesized via a nucleophilic substitution, typically a Williamson ether synthesis, reacting (1-methyl-1H-pyrazol-4-yl)methanol with an activated halopyridine such as 2-chloro-5-nitropyridine.[1][2][3] This synthesis route informs our understanding of potential process-related impurities.

Potential Impurities:

  • Starting Materials: Unreacted (1-methyl-1H-pyrazol-4-yl)methanol and 2-chloro-5-nitropyridine.

  • Side-Products: Potential for elimination by-products, though less likely with a primary alcohol.

  • Degradation Products: Thermal or catalytic degradation of the pyrazole or nitropyridine rings, especially at elevated temperatures.[4]

The primary analytical hurdle for GC is the thermal lability of nitroaromatic compounds.[1] High temperatures in the GC inlet can lead to the degradation of the analyte before it even reaches the column, compromising the accuracy of the purity assessment.

Gas Chromatography (GC) Method: A Cautious and Optimized Approach

Despite the challenges, a carefully designed GC method can be explored. The following protocol is based on established methods for nitroaromatics and heterocyclic compounds, with specific considerations for the thermal sensitivity of our target analyte.[1][5]

Proposed GC-NPD/ECD Method

The choice of detector is critical. A Flame Ionization Detector (FID) would lack the necessary sensitivity and selectivity. A Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) are superior choices due to their high selectivity and sensitivity for nitrogen-containing and electronegative compounds, respectively.[6]

Table 1: Proposed GC Method Parameters

ParameterRecommended SettingJustification
Injector Cool On-Column or PTVTo mitigate thermal degradation, a cool on-column injection is the preferred method as it deposits the sample directly onto the column without exposure to a hot inlet. A Programmable Temperature Vaporizing (PTV) inlet with a gentle temperature ramp would be a viable alternative. A conventional split/splitless injector at high temperatures is strongly discouraged.[1]
Column Low-polarity, phenyl-substituted capillary column (e.g., 5% phenyl methylpolysiloxane)A low-polarity column allows for elution at lower temperatures, reducing the risk of on-column degradation. The phenyl substitution can provide beneficial interactions with the aromatic rings of the analyte.
Oven Program Start at a low temperature (e.g., 100 °C), with a slow ramp (e.g., 10 °C/min) to a moderate final temperature (e.g., 250 °C)A slow temperature ramp is crucial to ensure the analyte is volatilized without thermal shock. The final temperature should be the minimum required to elute the analyte and any higher-boiling impurities.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Detector Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD)NPD offers high selectivity for the nitrogen atoms in the pyrazole and nitropyridine rings. ECD provides excellent sensitivity to the electronegative nitro group.[5][6]
Experimental Protocol: GC Purity Validation
  • Sample Preparation: Dissolve a precisely weighed amount of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine in a high-purity solvent like ethyl acetate or acetone to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard of the main compound and, if available, standards of potential impurities (e.g., 2-chloro-5-nitropyridine and (1-methyl-1H-pyrazol-4-yl)methanol).

  • Injection: Inject 1 µL of the sample solution using a cool on-column or a programmed PTV inlet.

  • Chromatographic Run: Execute the GC method as detailed in Table 1.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Comparative Analysis: GC vs. HPLC/UPLC

Given the potential for thermal degradation, a liquid chromatography-based method is a more robust and often preferred alternative for compounds of this nature. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) avoid the need for volatilization, thus eliminating the risk of thermal degradation.

Table 2: Comparison of Analytical Methods

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC/UPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Thermal Stress High (inlet and column). Significant risk of analyte degradation.[1]Low. Analysis is performed at or near ambient temperature.
Applicability Suitable for thermally stable and volatile compounds.Broad applicability, including non-volatile and thermally labile compounds.
Sensitivity High with selective detectors like NPD and ECD.[5][6]High, especially when coupled with a Mass Spectrometry (MS) detector.
Resolution Excellent, with long capillary columns.Excellent, particularly with UPLC systems and sub-2 µm particle columns.
Impurity Profile May not accurately represent the true impurity profile if degradation occurs.Provides a more accurate impurity profile for thermally sensitive compounds.
Recommended HPLC/UPLC-UV/MS Method

A reversed-phase HPLC or UPLC method would be highly effective for this analysis. Coupling with a UV detector allows for straightforward quantification, while a mass spectrometer (MS) provides invaluable data for impurity identification.

Table 3: Proposed HPLC/UPLC Method Parameters

ParameterRecommended SettingJustification
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm for UPLC)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acidA standard mobile phase system for reversed-phase chromatography of polar compounds, compatible with MS detection.
Gradient A linear gradient from low to high organic phase (e.g., 5% to 95% B)To ensure elution of the main compound and a wide range of potential impurities with varying polarities.
Flow Rate Typical for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column)
Column Temp. 25-40 °CControlled temperature ensures reproducible retention times.
Detector UV (e.g., 254 nm) and/or Mass Spectrometry (ESI-MS)UV detection is suitable for the chromophoric nitropyridine ring. ESI-MS provides mass information for confident peak identification.
Experimental Protocol: HPLC/UPLC Purity Validation
  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare standards of the main compound and any available impurities in the same diluent.

  • Injection: Inject 1-5 µL of the sample solution.

  • Chromatographic Run: Execute the HPLC/UPLC method as detailed in Table 3.

  • Data Analysis: Integrate peak areas from the UV chromatogram. Calculate purity based on area percent. Use MS data to identify unknown impurities by their mass-to-charge ratio.

Visualizing the Workflow and Logic

Analytical Workflow

Analytical Workflow cluster_gc GC Method cluster_hplc HPLC/UPLC Method gc_sample Sample in Volatile Solvent gc_injection Cool On-Column or PTV Injection gc_sample->gc_injection gc_separation GC Separation (Low-Polarity Column) gc_injection->gc_separation gc_detection NPD or ECD Detection gc_separation->gc_detection gc_data Purity Calculation (Area %) gc_detection->gc_data hplc_sample Sample in Aqueous/Organic Diluent hplc_injection Autosampler Injection hplc_sample->hplc_injection hplc_separation RP-C18 Separation hplc_injection->hplc_separation hplc_detection UV and/or MS Detection hplc_separation->hplc_detection hplc_data Purity & Impurity ID hplc_detection->hplc_data start Purity Validation of Analyte start->gc_sample Volatility Permits start->hplc_sample Recommended Approach

Caption: A comparative workflow for GC and HPLC/UPLC based purity validation.

Method Selection Logic

Method Selection Logic start Analyte: 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine thermal_stability Is the analyte thermally stable? Yes No/Unknown start->thermal_stability gc_feasibility GC is a viable option thermal_stability:yes->gc_feasibility hplc_preferred HPLC/UPLC is the preferred method thermal_stability:no->hplc_preferred gc_challenges GC requires careful optimization (Cool On-Column) and validation for degradation gc_feasibility->gc_challenges

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Recommendations

For the purity validation of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, Gas Chromatography presents a significant analytical challenge due to the high probability of thermal degradation of the nitroaromatic moiety. While a carefully optimized GC method using a cool on-column or PTV inlet and a selective detector (NPD or ECD) can be attempted, it must be rigorously validated to ensure that observed impurities are process-related and not analytical artifacts.

Therefore, as a Senior Application Scientist, my primary recommendation is to utilize a reversed-phase HPLC or UPLC method coupled with UV and Mass Spectrometric detection. This approach circumvents the issue of thermal stability, providing a more accurate and reliable assessment of the compound's purity.[6] The MS data is particularly powerful, offering definitive identification of process-related impurities and any potential degradation products that may have formed during synthesis or storage, rather than in the analytical instrument itself. This ensures the highest level of scientific integrity and trustworthiness in the analytical results.

References

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine: A Comprehensive Guide for Laboratory Professionals

The responsible management and disposal of chemical reagents are fundamental to ensuring personnel safety and environmental stewardship within any research and development setting. This guide provides a detailed, procedu...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management and disposal of chemical reagents are fundamental to ensuring personnel safety and environmental stewardship within any research and development setting. This guide provides a detailed, procedural framework for the safe disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, a heterocyclic compound incorporating both a pyrazole and a nitropyridine moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon established best practices for handling and disposing of structurally related and potentially hazardous chemical classes, including nitroaromatic compounds.[1][2] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is imperative.

Hazard Profile and Core Safety Principles

The chemical structure of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine suggests a hazard profile that necessitates its classification as hazardous waste. This assessment is derived from the known risks associated with its constituent functional groups:

  • Nitroaromatic Compounds: This class of chemicals is recognized for its potential energy-releasing properties and toxicological risks.[3] Aromatic nitro compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures or when in contact with certain other chemicals.[4] They are often classified as toxic, with potential for mutagenic or carcinogenic effects.[5]

  • Pyrazole Derivatives: Pyrazole-containing compounds exhibit a wide spectrum of biological activities.[6] While some may have low acute toxicity, the overall principle of precautionary waste management for active pharmaceutical ingredients and their intermediates should be applied.[7]

  • Nitropyridines: These compounds can cause skin, eye, and respiratory irritation.[2][8]

Given these characteristics, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine must be handled with care, assuming it to be a skin and eye irritant, potentially harmful if ingested or inhaled, and possessing a degree of thermal instability.[8][9][10]

Quantitative Data Summary from Analogous Compounds

To inform a robust risk assessment, the following table summarizes key safety and disposal information derived from the SDSs of structurally similar nitropyridine and pyrazole compounds.

Hazard CategoryFinding/PrecautionRationale & Supporting Data
Acute Toxicity Harmful if swallowed; Toxic in contact with skin.Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin. Nitropyridines are also known irritants.[2]
Skin/Eye Irritation Causes skin and serious eye irritation.[8][10]This is a common hazard for both nitropyridine and pyrazole derivatives.[8][9][10]
Respiratory Irritation May cause respiratory irritation.[8]Inhalation of dust or vapors should be avoided by handling within a chemical fume hood.[11]
Thermal Stability Potentially unstable at elevated temperatures.Nitroaromatic compounds can present an explosion risk if subjected to shock or rapid heating.
Environmental Hazards Harmful to aquatic life with long-lasting effects.The release of such compounds into the environment must be prevented.[5][11]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine for disposal, a thorough risk assessment must be conducted. All handling procedures should occur within a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

Mandatory Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles are required. For splash risks, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory. Consider double-gloving for added protection.[3]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential to prevent skin contact.[3]

Step-by-Step Disposal Protocol

The primary and most appropriate method for the disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is to manage it as hazardous chemical waste. On-site chemical neutralization by laboratory personnel is strongly discouraged without a specifically validated and approved protocol from your institution's EHS department.[11]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect all non-essential 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, as well as any solids contaminated with it (e.g., weighing paper, contaminated gloves, wipes), in a designated, sealable, and chemically compatible hazardous waste container.[1] Polyethylene or polypropylene containers are generally suitable.[12]

  • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix this waste stream with other, incompatible chemical wastes.[13] For instance, avoid mixing with strong acids, bases, or oxidizing agents.[3]

  • Empty Containers: "Empty" containers that once held the compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.[7] After triple-rinsing and defacing the original label, the container may be discarded according to institutional policy.[7]

Step 2: Containerization and Labeling
  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and compatible with the chemical waste.[14] The container must be kept closed at all times except when adding waste.[14]

  • Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.[15] The label must, at a minimum, include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine". Do not use abbreviations or chemical formulas.[14]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").[15]

    • The accumulation start date (the date the first waste is added to the container).[16]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][17]

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[11] It is best practice to use secondary containment to mitigate spills.[13]

Step 4: Arranging for Final Disposal
  • Once the waste container is full (do not overfill; 90% capacity is a good practice), or when you are ready to have it removed, follow your institution's established procedures for hazardous waste pickup.[1][13]

  • This typically involves submitting a chemical waste pickup request to your EHS department.[2]

  • The ultimate disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine should be carried out by a licensed professional waste disposal company, with high-temperature incineration being the most probable and effective method.[1]

Emergency Procedures for Spills

In the event of a spill, the response should be dictated by the scale and nature of the incident.

  • Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[18]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[18]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS department and emergency response team.[2]

    • Restrict access to the spill area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine waste.

G start Start: Waste Generation (2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste Stream (Solid, Liquid, Sharps) classify->segregate solid_waste Collect in Labeled, Compatible Solid Waste Container segregate->solid_waste Solid or Contaminated PPE liquid_waste Collect in Labeled, Leak-Proof Liquid Waste Container segregate->liquid_waste Liquid or Rinsate store Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store request Container Full or No Longer in Use? store->request request->store No pickup Submit Waste Pickup Request to EHS Department request->pickup Yes end End: Professional Disposal (via Licensed Vendor) pickup->end

Caption: Disposal workflow for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • BenchChem. (2025). Proper Disposal of DTNP: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Marketing Services. (2025, September 22). Safe Laboratory Hazardous Waste Disposal Tips.
  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. (2025). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • ChemicalSafety.com. (n.d.). 2,2'-Dithiobis(5-nitropyridine) SDS.
  • AK Scientific, Inc. (n.d.).
  • Sdfine. (n.d.). 3-nitrobenzoic acid SDS.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitropyridine N-oxide SDS.
  • Apollo Scientific. (n.d.). 2-Hydroxy-3-nitropyridine SDS.
  • Fisher Scientific. (2025, December 21).
  • TCI Chemicals. (2025, November 16).
  • MilliporeSigma. (2026, January 6).
  • Fisher Scientific. (n.d.).
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Urben, P. G. (2018). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety, 25(4), 13-19.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • CymitQuimica. (2024, December 19). 1-methyl-3-(pyrazin-2-yl)
  • CymitQuimica. (2024, December 19).
  • Spectrum Chemical. (2014, November 21).
  • Amponsah, S. K., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667527.
  • National Center for Biotechnology Information. (n.d.). RepSox. PubChem Compound Summary for CID 449054.
  • European Chemicals Agency. (2025, November 25). Substance Information: diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate.

Sources

Handling

Comprehensive Safety and Handling Guide for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

This guide provides essential safety and logistical information for the handling and disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. The following protocols are based on established best practices for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine. The following protocols are based on established best practices for handling structurally related nitro-aromatic and pyrazole-containing compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to safety is paramount.

Hazard Assessment and Core Principles

While specific toxicological data for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is not available, its structure suggests potential hazards based on analogous compounds. The presence of a nitropyridine moiety indicates potential for skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8][9][10] Nitroaromatic compounds can also be associated with more severe health effects upon prolonged exposure.[3] Therefore, all handling of this compound must be conducted with the assumption that it is hazardous.

Core Safety Principles:

  • Minimize Exposure: All operations should be designed to minimize the generation of dust and prevent contact with skin and eyes.[2][4][11]

  • Engineering Controls: Primary containment through the use of a certified chemical fume hood is mandatory for all handling of the solid compound.[1][3]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound.

  • Emergency Preparedness: Ensure easy access to an eyewash station and a safety shower.[1][2][4][12] A chemical spill kit should be readily available.[1]

Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN166 or OSHA standards).[1][2] A face shield should be worn in situations with a high risk of splashing.[3][13]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant nitrile gloves (minimum 4-5 mil thickness).[1][13] For extended contact or procedures with a higher risk of exposure, double-gloving or the use of thicker gloves is recommended.[1]Nitrile gloves offer good splash protection against a variety of chemicals.[1] Always inspect gloves for signs of degradation or perforation before use and change them immediately if contamination is suspected.[1][3]
Body Protection A fully-buttoned laboratory coat is the minimum requirement.[1][13] For larger quantities or tasks with a higher potential for splashing, a chemical-resistant apron should be worn over the lab coat.[1][3]Prevents skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation.[2][3][4][12][13]Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely handling 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area.[2][4][5][8][12][14] Keep it segregated from incompatible materials such as strong oxidizing agents.[7][12]

Handling and Weighing
  • Fume Hood: All handling of the solid compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Dust Minimization: Handle the solid material carefully to avoid the generation of dust.[2][3][11] Using a disposable weighing boat is recommended to prevent contamination of balances.[1]

  • Closed Systems: Whenever feasible, perform reactions in a closed system to prevent the release of the substance into the laboratory environment.[3]

Spill Management
  • Small Spills: For minor spills contained within the fume hood, ensure appropriate PPE is worn.[1] Cover the spill with an inert absorbent material like sand or vermiculite.[1] Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust creation.[1]

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Restrict access to the affected area.

Disposal Plan

Proper disposal of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine and any contaminated materials is crucial to ensure safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including unused compound, contaminated PPE (gloves, disposable lab coats), and lab supplies (weighing paper, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.[1][3][13]

  • Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware should be collected in a separate, compatible hazardous waste container.[3] The container must be clearly labeled with the full chemical name and any other constituents.[1]

Decontamination
  • Glassware: Rinse contaminated glassware multiple times with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3]

  • Work Surfaces: Decontaminate work surfaces within the fume hood using an appropriate cleaning agent. All cleaning materials must be collected as solid hazardous waste.[3]

Final Disposal
  • Labeling and Storage: Ensure all waste containers are properly labeled with the full chemical name and stored in a designated satellite accumulation area.[13]

  • Disposal Request: Follow your institution's procedures for arranging a hazardous waste pickup with the EHS department or a licensed waste disposal company.[1][5][6][13] Chemical incineration is a recommended disposal method for this type of compound.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine and the integrated safety measures.

Workflow for Handling 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment & SDS Review ppe_check PPE Donning & Inspection risk_assessment->ppe_check Proceed if safe fume_hood_prep Fume Hood Preparation ppe_check->fume_hood_prep weighing Weighing fume_hood_prep->weighing solution_prep Solution Preparation weighing->solution_prep reaction Reaction Setup solution_prep->reaction decontamination Decontamination of Glassware & Surfaces reaction->decontamination Post-experiment waste_segregation Waste Segregation (Solid & Liquid) decontamination->waste_segregation disposal Final Disposal via EHS waste_segregation->disposal

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine
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